molecular formula C21H21ClN2 B027967 Calindol Hydrochloride CAS No. 729610-18-8

Calindol Hydrochloride

Numéro de catalogue: B027967
Numéro CAS: 729610-18-8
Poids moléculaire: 336.9 g/mol
Clé InChI: KFILKQPBQZIRST-XFULWGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calindol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634884
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729610-18-8
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Calindol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Calindol (B1242810), a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), and its more potent analogue, 7-nitrocalindol. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and characterization.

Introduction

Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine, is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium.[1] The CaSR plays a crucial role in maintaining calcium homeostasis and is a therapeutic target for disorders such as hyperparathyroidism. Structure-activity relationship studies have revealed that derivatives of Calindol with substituents on the indole (B1671886) ring can exhibit enhanced potency. Notably, 7-nitrocalindol has been identified as a significantly more active calcimimetic.[1] This guide will focus on the synthesis and purification of Calindol and its 7-nitro derivative.

Synthetic Pathways

The synthesis of Calindol and its derivatives is achieved through a convergent approach centered around a key reductive amination reaction. This strategy involves the preparation of two main building blocks: a chiral amine and an indole-2-carboxaldehyde derivative. These intermediates are then coupled to form the final product.

Synthesis of Calindol

The synthesis of Calindol involves the reductive amination of indole-2-carboxaldehyde with the chiral amine, (R)-1-(naphthalen-1-yl)ethan-1-amine.

Synthesis of 7-Nitrocalindol

The synthesis of the more potent derivative, 7-nitrocalindol, follows a similar reductive amination pathway. This process requires the synthesis of the key intermediate, 7-nitro-1H-indole-2-carboxaldehyde, which is then reacted with (R)-1-(naphthalen-1-yl)ethan-1-amine.

Logical Workflow for Calindol Derivative Synthesis

G cluster_0 Synthesis of Precursors cluster_1 Core Reaction cluster_2 Purification cluster_3 Final Products Indole-2-carboxaldehyde Indole-2-carboxaldehyde Reductive Amination Reductive Amination Indole-2-carboxaldehyde->Reductive Amination 7-Nitro-1H-indole-2-carboxaldehyde 7-Nitro-1H-indole-2-carboxaldehyde Reductive Amination_nitro Reductive Amination_nitro 7-Nitro-1H-indole-2-carboxaldehyde->Reductive Amination_nitro (R)-1-(naphthalen-1-yl)ethan-1-amine (R)-1-(naphthalen-1-yl)ethan-1-amine (R)-1-(naphthalen-1-yl)ethan-1-amine->Reductive Amination (R)-1-(naphthalen-1-yl)ethan-1-amine->Reductive Amination_nitro Reductive Amination->Calindol_intermediate Forms Calindol Column Chromatography Column Chromatography Calindol Calindol Column Chromatography->Calindol Purified 7-Nitrocalindol 7-Nitrocalindol Column Chromatography->7-Nitrocalindol Purified Calindol_intermediate->Column Chromatography Crude Product Reductive Amination_nitro->7-Nitrocalindol_intermediate Forms 7-Nitrocalindol 7-Nitrocalindol_intermediate->Column Chromatography Crude Product

General synthetic workflow for Calindol and its derivatives.

Experimental Protocols

General Protocol for Reductive Amination

This protocol outlines the general steps for the synthesis of Calindol and its derivatives.

  • Imine Formation: To a solution of the respective indole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane, add (R)-1-(naphthalen-1-yl)ethan-1-amine (1.0-1.2 equivalents). A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the imine is fully reduced.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

ParameterCondition
Solvent Methanol or Dichloromethane
Reducing Agent Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)
Temperature Room Temperature
Monitoring Thin-Layer Chromatography (TLC)
Purification Protocol: Column Chromatography

The crude Calindol derivatives are purified by column chromatography on silica (B1680970) gel.

  • Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) is packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For indole alkaloids, which can be polar, a gradient elution is often employed, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate or dichloromethane. To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified Calindol derivative.

ParameterDetails
Stationary Phase Silica Gel
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Additive 0.1-1% Triethylamine (to prevent tailing)
Monitoring Thin-Layer Chromatography (TLC)

Characterization Data

While specific experimental data for Calindol and its derivatives are not widely published, the following table provides expected spectroscopic data based on the structures and related compounds.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Key Signals (ppm)Expected ¹³C NMR Key Signals (ppm)
Calindol C₂₁H₂₀N₂312.40Aromatic protons (indole & naphthalene), CH (naphthylethyl), CH₂ (linker), NHAromatic carbons, Aliphatic carbons
7-Nitrocalindol C₂₁H₁₉N₃O₂357.39Aromatic protons (downfield shifted due to NO₂), CH, CH₂, NHAromatic carbons (some deshielded by NO₂), Aliphatic carbons

Mechanism of Action: Calcium-Sensing Receptor Signaling

Calindol and its derivatives act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Upon activation by agonists like extracellular Ca²⁺ and allosteric modulators, the CaSR initiates a cascade of intracellular signaling events.

CaSR_Signaling Ca2_ext Extracellular Ca²⁺ CaSR CaSR (Calcium-Sensing Receptor) Ca2_ext->CaSR Binds Calindol Calindol Derivative Calindol->CaSR Modulates Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_int Intracellular Ca²⁺ ↑ ER->Ca2_int Releases Ca²⁺ Cellular_Response Cellular Response (e.g., ↓ PTH secretion) Ca2_int->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response

Simplified CaSR signaling pathway modulated by Calindol.

The binding of extracellular calcium and the positive allosteric modulation by Calindol derivatives activate the CaSR. This leads to the activation of G-proteins, primarily Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores like the endoplasmic reticulum, increasing cytosolic calcium levels. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to various cellular responses, including the inhibition of parathyroid hormone (PTH) secretion.

References

Calindol Hydrochloride: A Positive Allosteric Modulator of the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a potent, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o), thereby potentiating its downstream signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of CaSR modulation.

Introduction

The Calcium-Sensing Receptor (CaSR) plays a pivotal role in regulating systemic calcium concentration by detecting minute fluctuations in extracellular calcium levels. Found predominantly in the parathyroid glands and kidneys, the CaSR's activation by increased Ca²⁺o leads to the inhibition of parathyroid hormone (PTH) secretion and a reduction in renal calcium reabsorption. Positive allosteric modulators, such as this compound, do not activate the receptor directly but rather augment its response to the orthosteric ligand, Ca²⁺o. This modulatory activity presents a promising therapeutic avenue for conditions characterized by dysregulated calcium metabolism, such as secondary hyperparathyroidism.

This compound is a phenylalkylamine derivative that has been instrumental in elucidating the allosteric modulation of the CaSR.[1] Its ability to potentiate CaSR signaling has been demonstrated in various in vitro models, providing valuable insights into the receptor's function and the potential for targeted therapeutic intervention.

Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a site on the CaSR distinct from the orthosteric calcium-binding site.[1] This allosteric binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thereby shifting the concentration-response curve for Ca²⁺o to the left. This potentiation of CaSR activation leads to the enhanced downstream signaling through G-protein pathways, primarily Gq/11.

Signaling Pathway

The activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a well-defined signaling cascade. The receptor primarily couples to the Gq/11 family of G-proteins. This coupling leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ (extracellular) CaSR CaSR Ca2_ext->CaSR Binds Calindol Calindol HCl Calindol->CaSR Binds (Allosteric) Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_int Ca²⁺ (intracellular) ER->Ca2_int Releases Ca2_int->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

CaSR Signaling Pathway

Quantitative Data

The positive allosteric modulatory activity of this compound has been quantified in several in vitro assays. The following table summarizes the key pharmacological parameters.

ParameterSpecies/Cell LineAssayValueReference
EC₅₀ -Calcimimetic Calcium-Sensing Receptor (CaSR) Activity132 nM[2]
EC₅₀ Rat CaSR expressing cellsPhosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺)1.0 µM[2]
EC₅₀ Human CaSR expressing cellsPhosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺)0.31 µM[2]
pEC₅₀ Human CaSRPI Hydrolysis6.9[1]
pEC₅₀ Human CaSRProliferation7.4[1]
Inhibitory Concentration Rabbit Mesenteric ArteriesMethoxamine- and KCl-induced pre-contracted tone1-10 µM[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify CaSR activity.

Objective: To determine the EC₅₀ of this compound in potentiating Ca²⁺-induced PI accumulation in cells expressing either rat or human CaSR.

Materials:

  • HEK293 cells stably expressing either rat or human CaSR

  • Culture medium (e.g., DMEM with 10% FBS)

  • [³H]-myo-inositol

  • LiCl solution

  • This compound stock solution (in DMSO)

  • Extracellular calcium (CaCl₂) solutions of varying concentrations

  • Lysis buffer

  • Anion-exchange chromatography columns

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.

    • Incubate the cells with culture medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Assay Initiation:

    • Wash the cells with a low-calcium buffer.

    • Pre-incubate the cells with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells.

    • Immediately after, add a fixed concentration of extracellular CaCl₂ (e.g., 2 mM) to stimulate the CaSR.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Cell Lysis and Inositol Phosphate Separation:

    • Terminate the assay by aspirating the medium and adding a lysis buffer.

    • Transfer the cell lysates to anion-exchange chromatography columns.

    • Wash the columns to remove unincorporated [³H]-myo-inositol.

    • Elute the accumulated [³H]-inositol phosphates with a high-salt buffer.

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

PI_Accumulation_Workflow Start Start CellCulture Culture & Label CaSR-HEK293 cells with [³H]-myo-inositol Start->CellCulture PreIncubation Pre-incubate with LiCl CellCulture->PreIncubation AddCompound Add varying concentrations of Calindol HCl PreIncubation->AddCompound AddCalcium Add fixed concentration of extracellular Ca²⁺ AddCompound->AddCalcium Incubate Incubate at 37°C AddCalcium->Incubate LyseCells Lyse cells Incubate->LyseCells SeparateIPs Separate [³H]-inositol phosphates via anion-exchange chromatography LyseCells->SeparateIPs Quantify Quantify radioactivity with scintillation counter SeparateIPs->Quantify Analyze Analyze data and determine EC₅₀ Quantify->Analyze End End Analyze->End

PI Accumulation Assay Workflow

Wire Myography Assay

This ex vivo technique measures the contractility of isolated blood vessels to assess the functional effects of vasoactive compounds.

Objective: To evaluate the inhibitory effect of this compound on pre-contracted rabbit mesenteric arteries.

Materials:

  • Rabbit mesenteric arteries

  • Wire myograph system

  • Physiological salt solution (PSS), oxygenated with 95% O₂ / 5% CO₂

  • Methoxamine and Potassium Chloride (KCl) for pre-contraction

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate segments of rabbit mesenteric artery and clean them of surrounding connective tissue.

    • Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C.

  • Equilibration and Viability Check:

    • Allow the mounted arteries to equilibrate for at least 30 minutes.

    • Perform a viability test by inducing contraction with a high-K⁺ solution.

  • Pre-contraction:

    • Induce a stable contraction of the arterial rings using either Methoxamine or KCl at a concentration that produces approximately 80% of the maximum response.

  • Compound Addition:

    • Once a stable pre-contracted tone is achieved, add increasing concentrations of this compound (1-10 µM) cumulatively to the bath.

  • Measurement of Relaxation:

    • Record the changes in isometric tension following the addition of this compound. Relaxation is measured as the percentage decrease from the pre-contracted tone.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

Wire_Myography_Workflow Start Start IsolateArtery Isolate and mount rabbit mesenteric artery Start->IsolateArtery Equilibrate Equilibrate in PSS at 37°C IsolateArtery->Equilibrate ViabilityTest Perform viability test with high-K⁺ solution Equilibrate->ViabilityTest PreContract Induce stable contraction with Methoxamine or KCl ViabilityTest->PreContract AddCalindol Add cumulative concentrations of Calindol HCl (1-10 µM) PreContract->AddCalindol RecordTension Record changes in isometric tension (relaxation) AddCalindol->RecordTension AnalyzeData Analyze and plot concentration-response curve RecordTension->AnalyzeData End End AnalyzeData->End

Wire Myography Workflow

Intracellular Calcium Mobilization Assay

This assay directly measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To demonstrate the potentiation of Ca²⁺-induced intracellular calcium mobilization by this compound in CaSR-expressing cells.

Materials:

  • HEK293 cells stably expressing human CaSR

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • CaCl₂ solution

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed CaSR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 60-90 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Cell Washing:

    • Gently wash the cells with HBSS to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound at a desired concentration.

    • After a short incubation, inject a sub-maximal concentration of CaCl₂ (e.g., an EC₂₀ concentration) to stimulate the CaSR.

    • Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence response after the addition of CaCl₂ in the presence and absence of this compound.

    • The potentiation by this compound is determined by the increase in the calcium response compared to CaCl₂ alone.

Calcium_Mobilization_Workflow Start Start PlateCells Plate CaSR-HEK293 cells in a 96-well plate Start->PlateCells LoadDye Load cells with Fluo-4 AM PlateCells->LoadDye WashCells Wash cells to remove excess dye LoadDye->WashCells MeasureBaseline Measure baseline fluorescence in a plate reader WashCells->MeasureBaseline InjectCalindol Inject Calindol HCl MeasureBaseline->InjectCalindol InjectCalcium Inject sub-maximal [Ca²⁺] InjectCalindol->InjectCalcium RecordFluorescence Record fluorescence intensity over time InjectCalcium->RecordFluorescence AnalyzeData Analyze peak fluorescence to determine potentiation RecordFluorescence->AnalyzeData End End AnalyzeData->End

Intracellular Calcium Mobilization Assay Workflow

Conclusion

This compound serves as a valuable pharmacological tool for studying the allosteric modulation of the Calcium-Sensing Receptor. Its well-characterized potentiation of CaSR signaling provides a clear example of how positive allosteric modulators can fine-tune the activity of a GPCR. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of novel calcimimetics with therapeutic potential in a range of calcium-related disorders. The detailed methodologies and visual representations of workflows and signaling pathways are intended to facilitate reproducible and robust research in this important area of pharmacology.

References

Pharmacological Properties of Calindol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its downstream signaling pathways. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The Calcium-Sensing Receptor (CaSR) is a crucial regulator of systemic calcium metabolism, primarily through its expression in the parathyroid glands and kidneys. Allosteric modulation of the CaSR presents a valuable therapeutic strategy for treating disorders of calcium homeostasis, such as secondary hyperparathyroidism. This compound has emerged as a significant research tool for studying CaSR function and as a potential lead compound for drug development. This guide synthesizes the available scientific information on this compound to serve as a technical resource for the scientific community.

Mechanism of Action

This compound functions as a positive allosteric modulator of the CaSR.[1] Unlike orthosteric agonists that directly bind to the primary ligand binding site, this compound is believed to bind to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2] This binding event induces a conformational change in the receptor that increases its affinity for the endogenous ligand, extracellular calcium (Ca²⁺).[2] Consequently, in the presence of this compound, the CaSR is activated at lower concentrations of extracellular calcium, leading to an amplification of its downstream signaling cascades.

Signaling Pathways

Activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The CaSR primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+ Ca2+ CaSR CaSR Ca2+->CaSR Binds Calindol Calindol HCl Calindol->CaSR Binds (Allosteric Site) Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca_i [Ca²⁺]i ↑ ER->Ca_i Releases Ca²⁺ Ca_i->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Cellular_Response Cellular Response MAPK->Cellular_Response Leads to

Caption: CaSR Signaling Pathway Activated by this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data on the binding affinity (Ki/Kd) and pharmacokinetic properties (ADME) of this compound are limited. The provided data primarily consists of half-maximal effective concentrations (EC₅₀) from functional assays.

ParameterSpecies/SystemValueConditionsReference
EC₅₀ (CaSR Activation) -132 nM-[1]
EC₅₀ (PI Accumulation) Rat CaSR expressing cells1.0 μMIn the presence of 2mM Ca²⁺[1]
EC₅₀ (PI Accumulation) Human CaSR expressing cells0.31 μMIn the presence of 2mM Ca²⁺[1]
Inhibition of Vascular Tone Rabbit mesenteric arteries1-10 µMMethoxamine- and KCl-induced pre-contracted[1]
Inhibition of VGCC Rabbit mesenteric arteries-Whole-cell voltage-gated Ca²⁺ channel currents[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the functional consequence of CaSR activation by quantifying the accumulation of a downstream second messenger.

Objective: To determine the potency (EC₅₀) of this compound in stimulating PI turnover in cells expressing the CaSR.

Principle: Activation of the Gq/11-coupled CaSR leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, the radiolabeled inositol phosphates accumulate and can be quantified.

Materials:

  • HEK293 cells stably expressing the human or rat CaSR

  • Culture medium (e.g., DMEM with 10% FBS)

  • [³H]-myo-inositol

  • Krebs-HEPES buffer

  • Lithium chloride (LiCl)

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture and Labeling:

    • Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.

    • Incubate the cells with culture medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Assay Initiation:

    • Wash the cells twice with Krebs-HEPES buffer.

    • Pre-incubate the cells with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C.

  • Compound Treatment:

    • Add varying concentrations of this compound (and a fixed concentration of extracellular Ca²⁺, e.g., 2 mM) to the wells.

    • Incubate for 60 minutes at 37°C.

  • Assay Termination and Extraction:

    • Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with a suitable buffer.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

PI_Accumulation_Workflow A Plate and Culture CaSR-expressing cells B Label cells with [³H]-myo-inositol A->B C Wash and Pre-incubate with LiCl B->C D Treat with varying concentrations of this compound C->D E Terminate reaction and extract inositol phosphates D->E F Separate inositol phosphates using Dowex chromatography E->F G Quantify radioactivity using scintillation counting F->G H Data Analysis: Determine EC₅₀ G->H

Caption: Experimental Workflow for PI Accumulation Assay.
Wire Myography for Vascular Tone Assessment

This ex vivo technique is used to measure the contractile and relaxant properties of small blood vessels.

Objective: To evaluate the effect of this compound on the vascular tone of pre-constricted mesenteric arteries.

Principle: Isolated arterial rings are mounted in a myograph chamber under isometric tension. The force generated by the smooth muscle is measured in response to vasoconstrictors and vasodilators.

Materials:

  • Male Wistar rats or New Zealand White rabbits

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) or Potassium Chloride (KCl) for pre-constriction

  • This compound

  • Wire myograph system

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the mesenteric arcade and isolate second- or third-order mesenteric arteries in ice-cold Krebs-Henseleit solution.

    • Cut the arteries into 2 mm rings.

  • Mounting:

    • Mount the arterial rings on two tungsten wires in the myograph chamber filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Equilibration and Normalization:

    • Allow the tissues to equilibrate for at least 30 minutes.

    • Normalize the vessel diameter by stepwise stretching to determine the optimal resting tension.

  • Viability Check:

    • Assess the viability of the arterial rings by challenging them with a high KCl solution.

  • Pre-constriction:

    • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or methoxamine).

  • Compound Addition:

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

  • Data Recording and Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by this compound as a percentage of the pre-constriction.

    • Construct a concentration-response curve to determine the inhibitory effect.

Whole-Cell Patch Clamp for Voltage-Gated Calcium Channel (VGCC) Current Measurement

This electrophysiological technique allows for the measurement of ion channel currents in single cells.

Objective: To determine the inhibitory effect of this compound on VGCC currents in vascular smooth muscle cells.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell voltage clamping, enabling the measurement of currents flowing through VGCCs.

Materials:

  • Isolated vascular smooth muscle cells from mesenteric arteries

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipettes

  • Extracellular and intracellular solutions

Protocol:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells from mesenteric arteries using enzymatic digestion.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a gigaohm seal between the patch pipette and a single smooth muscle cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Current Elicitation:

    • Elicit VGCC currents by applying depolarizing voltage steps (e.g., to +10 mV).

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing this compound.

    • Record the VGCC currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the VGCC currents before and after the application of this compound.

    • Calculate the percentage of inhibition of the current.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the Calcium-Sensing Receptor. Its characterization as a positive allosteric modulator has been established through functional assays demonstrating its ability to potentiate CaSR-mediated signaling, such as phosphatidylinositol accumulation. Furthermore, its effects on vascular tone and voltage-gated calcium channels highlight its potential physiological and therapeutic implications. While a comprehensive in vivo pharmacokinetic profile and direct binding affinity data are not extensively available in the public domain, the existing in vitro and ex vivo data provide a solid foundation for its use in research and as a starting point for the development of novel calcimimetic agents. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and other CaSR modulators.

References

The Genesis of Calcimimetics: A Technical Chronicle of Cinacalcet's Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the specific compound "Calindol" is noted in literature as a second-generation calcimimetic that did not advance to widespread clinical use, the development of its class represents a paradigm shift in the management of hyperparathyroidism. This guide will use the first-in-class and extensively documented calcimimetic, Cinacalcet (B1662232) (Sensipar®), as a representative model to provide an in-depth technical exploration of the history, mechanism, and development of this therapeutic class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core science of calcimimetics.

Historical Context and the Discovery of the Calcium-Sensing Receptor (CaSR)

The journey of calcimimetics begins with the fundamental understanding of calcium homeostasis. For decades, the regulation of parathyroid hormone (PTH) secretion by extracellular calcium was a known physiological process, but the molecular mechanism remained elusive. The breakthrough came in 1993 when a G-protein-coupled receptor (GPCR) responsive to extracellular calcium ions was cloned from bovine parathyroid tissue. This receptor, named the Calcium-Sensing Receptor (CaSR), was identified as the principal regulator of PTH secretion and the key to systemic calcium balance.

The discovery of the CaSR presented a novel and challenging therapeutic target. Unlike typical GPCRs activated by complex organic molecules, the CaSR's natural ligand is an inorganic ion, Ca²⁺, offering no structural template for traditional drug design. The challenge was to develop a small molecule that could modulate the receptor's activity. This led to the concept of "calcimimetics"—compounds that mimic the effect of calcium on the CaSR, specifically as positive allosteric modulators. These agents enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion at lower calcium concentrations. Cinacalcet, approved by the FDA in 2004, was the first such allosteric modulator of a GPCR to reach the market, marking a significant milestone in pharmacology.[1][2]

Mechanism of Action: Allosteric Modulation of the CaSR

Cinacalcet functions by binding to a transmembrane site on the CaSR, distinct from the extracellular calcium-binding domain. This allosteric binding induces a conformational change in the receptor that increases its sensitivity to activation by extracellular Ca²⁺.[3][4] This potentiation of the CaSR's signaling cascade is central to its therapeutic effect.

Upon activation, the CaSR, primarily coupled to Gαq/11 and Gαi, initiates downstream signaling pathways:

  • Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

  • Gαi Pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

The net effect of this enhanced signaling in parathyroid chief cells is a potent inhibition of PTH synthesis and secretion.[5] By reducing circulating PTH levels, Cinacalcet leads to a subsequent decrease in serum calcium and phosphorus concentrations, addressing the key pathological features of secondary hyperparathyroidism.[6][7]

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates Ca_ion Ca²⁺ Ca_ion->CaSR Binds Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_store Intracellular Ca²⁺ Release IP3->Ca_store Triggers Inhibition Inhibition of PTH Secretion Ca_store->Inhibition PTH_vesicle PTH Vesicle

Caption: Allosteric activation of the CaSR signaling pathway by Cinacalcet.

Preclinical Development and Characterization

The preclinical evaluation of Cinacalcet involved a series of in vitro and in vivo studies to establish its pharmacological profile, efficacy, and safety.

In Vitro Efficacy

The primary in vitro assay used to identify and characterize calcimimetics is the measurement of intracellular calcium mobilization in cells engineered to express the CaSR, typically Human Embryonic Kidney (HEK-293) cells.[5][8] These assays demonstrate a compound's ability to shift the concentration-response curve of extracellular calcium to the left, indicating an increase in the receptor's sensitivity.

In Vivo Efficacy in Animal Models

Animal models of secondary hyperparathyroidism (SHPT) are crucial for evaluating the in vivo effects of calcimimetics. The most common model is the 5/6 nephrectomized (Nx) rat, which develops renal insufficiency leading to SHPT.[9][10][11] In these models, oral administration of Cinacalcet demonstrated a dose-dependent reduction in plasma PTH and serum calcium levels.[12][13]

Table 1: Summary of Preclinical Efficacy Data for Cinacalcet in 5/6 Nephrectomized Rat Model

ParameterVehicle Control (Uremic)Cinacalcet (10 mg/kg/day)OutcomeReference
Serum PTH 258 ± 29 pg/mL53 ± 12 pg/mLSignificant reduction (P < 0.05)[9]
Parathyroid Gland Weight 0.566 ± 0.038 mg0.396 ± 0.031 mgSignificant reduction (P < 0.05)[9]
Parathyroid Cell Proliferation (PCNA-positive cells/mm²) 83 ± 841 ± 8Significant reduction (P < 0.001)[9]
Serum Calcium Elevated vs. ShamDecreased vs. VehicleNormalization of calcium levels[12]

Data are representative values compiled from cited studies and may vary based on specific experimental conditions.

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in rodents and dogs established the absorption, distribution, metabolism, and excretion (ADME) profile of Cinacalcet. These studies are essential for determining appropriate dosing for first-in-human trials. Toxicology studies were conducted to identify potential adverse effects and establish a safety margin.

Table 2: Summary of Pharmacokinetic Parameters of Cinacalcet

ParameterValueSpecies/ConditionReference
Bioavailability 20-25% (Increased with food)Human[4]
Time to Peak Plasma Concentration (Tmax) 2 to 6 hoursHuman[5]
Plasma Protein Binding ~93% to 97%Human[5][6]
Metabolism Hepatic (CYP3A4, CYP2D6, CYP1A2)Human[5][6]
Terminal Half-life (t½) 30 to 40 hoursHuman[3][5]
Volume of Distribution (Vd) ~1000 LHuman[5]
Elimination ~80% Renal (as metabolites), ~15% FecalHuman[4]

Clinical Development

The clinical development program for Cinacalcet involved multiple phases of trials to establish its safety and efficacy in treating SHPT in patients with chronic kidney disease (CKD) on dialysis.

Phase II and Phase III Clinical Trials

Several randomized, double-blind, placebo-controlled Phase III trials formed the basis of Cinacalcet's regulatory approval. These studies consistently demonstrated that Cinacalcet, added to standard of care (phosphate binders and vitamin D sterols), effectively lowered PTH, calcium, phosphorus, and calcium-phosphorus product levels.

One pivotal trial program involved two identical 26-week studies with over 740 hemodialysis patients. Patients received once-daily doses of Cinacalcet (starting at 30 mg, titrated up to 180 mg) or placebo. The primary endpoint was the proportion of patients achieving a mean intact PTH (iPTH) level of ≤250 pg/mL.

Table 3: Key Efficacy Results from a Pivotal Phase III Program in Dialysis Patients

EndpointCinacalcet Group (n=371)Placebo Group (n=370)P-valueReference
Proportion with iPTH ≤ 250 pg/mL 43%5%< 0.001[14]
Mean Change in iPTH from Baseline -43%+9%< 0.001[14]
Mean Change in Calcium-Phosphorus Product -15%No change< 0.001[14]
Proportion with ≥30% Reduction in iPTH 60%10%< 0.001[15]
Long-term Efficacy and Safety

Open-label extension studies demonstrated that the effects of Cinacalcet on PTH and mineral metabolism were sustained for up to three years. The most common adverse events reported were nausea and vomiting, which were generally mild to moderate. Hypocalcemia is a known risk and requires careful monitoring of serum calcium levels, especially upon initiation or dose adjustment.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the development of a calcimimetic like Cinacalcet.

In Vitro CaSR Activation Assay (Intracellular Calcium Mobilization)

This assay measures the ability of a compound to potentiate CaSR signaling.

Objective: To determine the EC₅₀ of extracellular calcium for CaSR activation in the presence and absence of the test compound.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human CaSR are cultured in 96-well plates until confluent.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for approximately 45-60 minutes at 37°C.

  • Compound Pre-incubation: The dye-containing buffer is removed, and cells are washed. A buffer containing the test compound (e.g., Cinacalcet at a fixed concentration) or vehicle is added, and the plate is incubated for 10-20 minutes.

  • Calcium Challenge and Measurement: The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR®). The instrument adds solutions with varying concentrations of CaCl₂ to the wells while simultaneously recording fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each calcium concentration. Data are normalized and plotted to generate concentration-response curves. The EC₅₀ values for calcium are calculated in the presence and absence of the test compound. A leftward shift in the curve indicates positive allosteric modulation.

Experimental_Workflow_CaSR_Assay start Start plate_cells Plate CaSR-HEK293 cells in 96-well plate start->plate_cells culture Culture to confluence plate_cells->culture load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) culture->load_dye incubate_compound Pre-incubate with Cinacalcet or Vehicle load_dye->incubate_compound measure_fluorescence Measure fluorescence in FLIPR instrument incubate_compound->measure_fluorescence add_calcium Inject varying [Ca²⁺] measure_fluorescence->add_calcium analyze_data Analyze data: Generate dose-response curves Calculate EC₅₀ shift measure_fluorescence->analyze_data add_calcium->measure_fluorescence Stimulates end End analyze_data->end

Caption: Workflow for an in vitro CaSR functional assay.
In Vivo SHPT Model (5/6 Nephrectomy in Rats)

This model mimics the pathophysiology of SHPT in CKD.

Objective: To evaluate the long-term efficacy of a test compound on serum PTH, calcium, and parathyroid gland hyperplasia.

Methodology:

  • Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week.

  • First Surgery: Under anesthesia, the upper and lower thirds of the left kidney are resected, effecting a 2/3 nephrectomy.

  • Recovery: Animals are allowed to recover for one week.

  • Second Surgery: Under anesthesia, a total nephrectomy of the right kidney is performed. This completes the 5/6 reduction in renal mass. Sham-operated animals undergo similar surgical procedures without kidney resection.

  • Disease Development: The uremic state and SHPT are allowed to develop over a period of 4-6 weeks. A high-phosphate diet may be used to accelerate the condition.[11][18]

  • Treatment: Animals are randomized into groups (e.g., Sham + Vehicle, 5/6 Nx + Vehicle, 5/6 Nx + Cinacalcet). The test compound is administered daily via oral gavage for a specified period (e.g., 4-6 weeks).

  • Monitoring: Blood samples are collected periodically to measure serum creatinine (B1669602) (to confirm uremia), PTH, calcium, and phosphorus.

  • Terminal Endpoint: At the end of the study, animals are euthanized. Parathyroid glands are excised, weighed, and processed for histology to assess hyperplasia (e.g., using PCNA staining).[12]

The Drug Development and Approval Pipeline

The development of a novel calcimimetic follows a structured, multi-stage process from initial discovery to market approval.

Drug_Development_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market target_id Target ID (CaSR) assay_dev Assay Development (Ca²⁺ Mobilization) target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_to_lead Hit-to-Lead Optimization hts->hit_to_lead lead_opt Lead Optimization (e.g., Cinacalcet) hit_to_lead->lead_opt in_vivo In Vivo Models (5/6 Nx Rat) lead_opt->in_vivo tox Toxicology & Safety Pharmacology in_vivo->tox phase1 Phase I (Safety, PK) tox->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda NDA Submission phase3->nda approval FDA/EMA Approval nda->approval phase4 Phase IV (Post-Market) approval->phase4

Caption: The logical workflow of calcimimetic drug discovery and development.

Conclusion

The development of Cinacalcet stands as a landmark achievement in GPCR pharmacology and the treatment of mineral and bone disorders. By targeting the Calcium-Sensing Receptor through allosteric modulation, calcimimetics offered a novel therapeutic strategy that directly addressed the pathophysiology of hyperparathyroidism. The rigorous preclinical and clinical development program established a clear profile of efficacy and safety, fundamentally changing the management of SHPT in patients with end-stage renal disease. The scientific journey from the discovery of the CaSR to the approval of Cinacalcet provides a powerful case study in modern drug development, illustrating the path from a fundamental biological insight to a transformative clinical therapy.

References

Calindol Hydrochloride and Its Modulatory Effect on Phosphatidylinositol Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calindol (B1242810) Hydrochloride's effect on phosphatidylinositol (PI) hydrolysis, a critical cellular signaling pathway. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing this activity, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] As a PAM, Calindol enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The activation of the CaSR, potentiated by Calindol, stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leading to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

This signaling cascade is a fundamental mechanism through which cells respond to a variety of external stimuli. The ability of this compound to modulate this pathway underscores its therapeutic potential in conditions where CaSR signaling is dysregulated.

Quantitative Data Summary

The stimulatory effect of this compound on phosphatidylinositol hydrolysis has been quantified by measuring the accumulation of inositol phosphates. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) in the presence of 2mM extracellular Ca²⁺.[1][2]

CompoundCell LineReceptorEC₅₀ (µM)
This compoundChinese Hamster Ovary (CHO)Rat CaSR1.0 ± 0.1
This compoundChinese Hamster Ovary (CHO)Human CaSR0.31 ± 0.05

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CaSR-mediated phosphatidylinositol hydrolysis pathway and a typical experimental workflow for its measurement.

G cluster_membrane Plasma Membrane CaSR CaSR PLC Phospholipase C (PLC) CaSR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Calindol Calindol Hydrochloride Calindol->CaSR Potentiates Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Binds Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: CaSR-Mediated Phosphatidylinositol Hydrolysis Pathway.

G A 1. Cell Culture (e.g., CHO cells expressing CaSR) B 2. Labeling with [³H]myo-inositol A->B C 3. Pre-incubation with LiCl B->C D 4. Stimulation (this compound + 2mM Ca²⁺) C->D E 5. Termination of Reaction (e.g., addition of acid) D->E F 6. Extraction of Inositol Phosphates E->F G 7. Anion Exchange Chromatography F->G H 8. Scintillation Counting (Quantification of [³H]inositol phosphates) G->H

Caption: Experimental Workflow for Inositol Phosphate Accumulation Assay.

Experimental Protocols

The following is a representative protocol for measuring this compound-induced phosphatidylinositol hydrolysis in cultured cells, based on standard methodologies.

Materials
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat Calcium-Sensing Receptor (CaSR).

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Labeling Medium: Inositol-free medium.

  • [³H]myo-inositol

  • Stimulation Buffer: HEPES-buffered saline (HBS) containing: 125 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 6 mM glucose, and 2 mM CaCl₂ (pH 7.4).

  • Lithium Chloride (LiCl)

  • This compound

  • Termination Solution: 0.4 M perchloric acid.

  • Neutralization Solution: 1.5 M KOH, 60 mM HEPES.

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffers:

  • Scintillation Cocktail

Procedure
  • Cell Culture and Plating:

    • Culture CHO-CaSR cells in standard culture medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Radiolabeling of Cellular Phosphoinositides:

    • When cells reach approximately 80-90% confluency, aspirate the culture medium.

    • Wash the cells once with inositol-free medium.

    • Add 0.5 mL of inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation and Stimulation:

    • Aspirate the labeling medium and wash the cells once with HBS.

    • Add 0.5 mL of HBS containing 10 mM LiCl to each well. LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Pre-incubate for 15 minutes at 37°C.

    • Add this compound at various concentrations to the wells. Include a vehicle control. Ensure the final concentration of CaCl₂ is 2 mM.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Extraction:

    • Terminate the reaction by aspirating the stimulation buffer and adding ice-cold 0.4 M perchloric acid.

    • Incubate on ice for 30 minutes to precipitate proteins and lipids.

    • Neutralize the extracts by adding a defined volume of neutralization solution.

    • Centrifuge the samples to pellet the precipitate.

  • Isolation of Inositol Phosphates:

    • Prepare anion exchange columns with Dowex AG1-X8 resin.

    • Apply the supernatant from the neutralized extracts to the columns.

    • Wash the columns with water to remove free [³H]myo-inositol.

    • Wash the columns with a solution of 60 mM ammonium formate/5 mM sodium tetraborate (B1243019) to remove glycerophosphoinositols.

    • Elute the total inositol phosphates with 1 M ammonium formate in 0.1 M formic acid.

  • Quantification:

    • Add the eluate to scintillation vials containing scintillation cocktail.

    • Quantify the amount of [³H]inositol phosphates using a liquid scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curve for this compound.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The EC₅₀ is the concentration of this compound that produces 50% of the maximal response.[3][4]

This guide provides a comprehensive overview of the effect of this compound on phosphatidylinositol hydrolysis, offering valuable information for researchers and professionals in the field of drug development. The provided data and protocols serve as a foundation for further investigation into the therapeutic applications of this compound.

References

The Impact of Calindol Hydrochloride on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a small molecule that exerts a dual-faceted influence on intracellular calcium (Ca²⁺) signaling. Primarily recognized as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling cascades. Additionally, evidence suggests a direct inhibitory effect on voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Mechanism of Action

This compound's impact on intracellular calcium signaling is characterized by two principal mechanisms:

  • Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR): this compound binds to an allosteric site on the CaSR, a G-protein coupled receptor (GPCR). This binding potentiates the receptor's response to its endogenous ligand, extracellular Ca²⁺. The activated CaSR then initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol and thereby increasing the intracellular calcium concentration.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): In vascular smooth muscle cells, this compound has been shown to directly inhibit L-type voltage-gated calcium channels. This action reduces the influx of extracellular Ca²⁺ into the cell upon membrane depolarization, leading to vasodilation. This effect appears to be independent of its action on the CaSR.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterSpeciesValueConditionsReference
EC₅₀ (CaSR Activation) Human132 nM-[1]
EC₅₀ (PI Accumulation) Rat CaSR1.0 µMIn the presence of 2 mM Ca²⁺[1]
EC₅₀ (PI Accumulation) Human CaSR0.31 µMIn the presence of 2 mM Ca²⁺[1]

Table 1: Potency of this compound on the Calcium-Sensing Receptor.

Cell TypeChannel TypeEffectConcentration RangeReference
Rabbit Mesenteric Artery Smooth Muscle CellsL-type VGCCsInhibition1-10 µM[1]

Table 2: Effect of this compound on Voltage-Gated Calcium Channels.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

Calindol_CaSR_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CaSR CaSR Gq11 Gq/11 CaSR->Gq11 PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PLC->IP3 Calindol Calindol HCl Calindol->CaSR PAM Gq11->PLC IP3R IP₃ Receptor Ca_ER Ca²⁺ Ca_Cytosol Intracellular Ca²⁺ (Increased) Ca_ER->Ca_Cytosol Release Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Agonist IP3->IP3R Signaling Downstream Signaling Ca_Cytosol->Signaling

Figure 1: this compound as a Positive Allosteric Modulator of the CaSR Signaling Pathway.

Calindol_VGCC_Inhibition cluster_membrane Vascular Smooth Muscle Cell Membrane VGCC L-type VGCC Intracellular_Ca Intracellular Ca²⁺ (Decreased Influx) VGCC->Intracellular_Ca Calindol Calindol HCl Calindol->VGCC Inhibition Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->VGCC Influx Vasodilation Vasodilation Intracellular_Ca->Vasodilation

Figure 2: Direct Inhibition of L-type Voltage-Gated Calcium Channels by this compound.

Experimental Protocols

Cell Culture and Transfection for CaSR Studies
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain CaSR expression.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a brief incubation with Trypsin-EDTA. The cell suspension is then diluted in fresh medium and re-plated.

  • Transient Transfection (if applicable): For transient expression of CaSR, HEK293 cells are seeded to achieve 70-80% confluency on the day of transfection. A suitable transfection reagent (e.g., Lipofectamine) is used to introduce the CaSR-encoding plasmid DNA according to the manufacturer's protocol.

Measurement of Intracellular Calcium Mobilization
  • Method: Ratiometric fluorescence microscopy using the calcium-sensitive dye Fura-2 AM.

  • Cell Preparation: HEK293-CaSR cells are seeded onto glass coverslips and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C. After loading, cells are washed and incubated in fresh HBSS for a de-esterification period of at least 30 minutes.

  • Imaging: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

  • Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. Cells are then stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺. Changes in the F340/F380 ratio are recorded over time, reflecting changes in intracellular Ca²⁺ concentration.

  • Calibration: At the end of each experiment, the signal is calibrated by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) after chelating Ca²⁺ with EGTA.

Phosphatidylinositol (PI) Accumulation Assay
  • Principle: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

  • Cell Labeling: HEK293-CaSR cells are incubated overnight in an inositol-free medium supplemented with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

  • Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Cells are then stimulated with this compound and extracellular Ca²⁺ for a defined period.

  • Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction by ion-exchange chromatography.

  • Quantification: The radioactivity of the eluted inositol phosphate (B84403) fraction is measured by liquid scintillation counting to quantify PI accumulation.

Whole-Cell Patch-Clamp Electrophysiology for VGCCs
  • Cell Preparation: Single vascular smooth muscle cells are isolated from rabbit mesenteric arteries by enzymatic digestion with a solution containing collagenase and papain.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used for recording.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 2 CaCl₂ (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage-gated calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application: this compound is applied to the cells via a perfusion system at various concentrations, and the effect on the amplitude of the calcium current is measured.

Conclusion

This compound presents a complex pharmacological profile by modulating two distinct pathways involved in intracellular calcium signaling. Its ability to act as a positive allosteric modulator of the CaSR highlights its potential for therapeutic applications targeting disorders of calcium homeostasis. Concurrently, its inhibitory action on voltage-gated calcium channels suggests a role in regulating vascular tone. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds, facilitating a deeper understanding of their impact on cellular physiology and their potential for drug development.

References

Methodological & Application

Application Notes and Protocols: Dissolving Calindol Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) with a reported EC50 of 132 nM.[1] It is a valuable tool for studying the roles of CaSR in various physiological processes. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with important considerations for preparing and storing stock solutions for in vitro and in vivo research applications.

Product Information

  • Chemical Name: (R)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole hydrochloride

  • Molecular Formula: C₂₁H₂₁ClN₂

  • Molecular Weight: 336.86 g/mol [1]

  • Appearance: White to light yellow solid[1]

Quantitative Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes the available solubility data in DMSO.

SolventConcentrationObservationsSource(s)
DMSO100 mg/mL (296.86 mM)Ultrasonic may be needed.MedchemExpress[1]
DMSO50 mg/mLClear solutionCayman Chemical[2]
DMSO~24 mg/mLClear solutionSigma-Aldrich[3]
DMSO15 mg/mLClear solutionSigma-Aldrich[3]
DMSO10 mg/mLClear solutionSigma-Aldrich[3]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[1]

Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

4.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Pipettes and sterile filter tips

4.2. Procedure

  • Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.369 mg of this compound (Molecular Weight = 336.86).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.369 mg, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[1]

Experimental Workflow Diagram

G Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Calindol HCl add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume for desired concentration vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). In the presence of extracellular calcium, Calindol enhances the sensitivity of CaSR to calcium, leading to the activation of downstream signaling pathways. One of the key pathways activated by CaSR is the phospholipase C (PLC) pathway, which results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

In some cell types, Calindol has also been shown to inhibit whole-cell voltage-gated Ca²⁺ channel (VGCC) currents.[1]

Signaling Pathway Diagram

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR CaSR PLC PLC CaSR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Effects Ca_release->Downstream Calindol Calindol HCl Calindol->CaSR Allosteric Modulation Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activation

Caption: The signaling cascade initiated by this compound through the calcium-sensing receptor (CaSR).

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: this compound has low aqueous solubility.[3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation may occur. To mitigate this, consider the following:

    • Perform serial dilutions to avoid a sudden change in solvent polarity.

    • Ensure the final concentration of DMSO in the working solution is as low as possible (typically <0.5% for cell-based assays) to minimize cytotoxicity.[4]

    • The use of a co-solvent like Pluronic F-127 or Tween-80 in the final aqueous solution may help to maintain solubility.

  • Inconsistent experimental results: This could be due to degradation of the compound. Ensure that stock solutions are stored properly and avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments.

References

Preparing Calindol Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis and is involved in various physiological processes. This compound enhances the sensitivity of the CaSR to extracellular calcium, making it a valuable tool for studying CaSR function and for potential therapeutic applications in disorders related to calcium metabolism. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Its solubility is a critical factor for its application in in vitro studies.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLA common solvent for preparing stock solutions.
Ethanol~15 mg/mLCan also be used for stock solution preparation.
Dimethylformamide (DMF)≥ 50 mg/mLAnother suitable organic solvent for stock solutions.
WaterLimitedDirect dissolution in aqueous media is not recommended.

Note: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the CaSR. It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event increases the receptor's affinity for extracellular calcium ions (Ca²⁺), thereby potentiating its activation at lower calcium concentrations.

Upon activation, the CaSR initiates several downstream signaling cascades. One of the primary pathways involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Calindol Calindol HCl Calindol->CaSR Allosteric Modulation Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Orthosteric Binding

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability/Cytotoxicity Assay using MTT

This protocol provides a general method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optimal cell type, seeding density, and this compound concentrations should be determined empirically for each specific experimental system.

Materials:

  • Cells of interest (e.g., HEK293 cells stably expressing CaSR, or a cancer cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS), filtered

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

A Seed cells in a 96-well plate B Incubate for 24 hours (allow cells to attach) A->B D Treat cells with different concentrations of Calindol HCl B->D C Prepare serial dilutions of This compound C->D E Incubate for desired time (e.g., 24, 48, or 72 hours) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours (formazan crystal formation) F->G H Add solubilization solution G->H I Incubate until crystals dissolve H->I J Measure absorbance at 570 nm I->J K Analyze data and calculate IC50 J->K

Figure 2: MTT Assay Workflow.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of MTT solubilization solution to each well.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Quantitative Data Summary

While specific IC₅₀ values for cytotoxicity of this compound are not widely reported in the public domain, its potency in functional assays provides a starting point for designing experiments.

Table 2: Functional Potency of this compound

AssayCell TypeParameterValueReference
Phosphatidylinositol (PI) AccumulationCells expressing rat CaSREC₅₀1.0 µM[1]
Phosphatidylinositol (PI) AccumulationCells expressing human CaSREC₅₀0.31 µM[1]
Inhibition of pre-contracted toneRabbit mesenteric arteriesConcentration Range1-10 µM[1]

Based on this data, a concentration range of 0.1 µM to 100 µM is recommended for initial cytotoxicity and cell proliferation studies to establish a dose-response relationship.

Conclusion

This compound is a valuable pharmacological tool for investigating the Calcium-Sensing Receptor. Proper handling and preparation are essential for obtaining reliable and reproducible results in cell culture experiments. The provided protocols for stock solution preparation and cell viability assessment offer a foundation for researchers to explore the cellular effects of this potent CaSR modulator. It is crucial to empirically determine the optimal experimental conditions, including cell type and compound concentrations, for each specific research application.

References

Application of Calindol Hydrochloride in the Study of GPRC6A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor, class C, group 6, subtype A (GPRC6A) is a multifaceted receptor activated by a diverse array of ligands, including basic L-amino acids (e.g., L-arginine, L-lysine, L-ornithine), divalent cations (e.g., Ca2+), osteocalcin, and testosterone.[1][2][3][4] This receptor is implicated in a variety of physiological processes, including metabolism, inflammation, and endocrine functions, making it a compelling target for therapeutic intervention.[3][5] Calindol Hydrochloride is a pharmacological tool that has been utilized to investigate the function of the GPRC6A receptor. It acts as a negative allosteric modulator (NAM), or antagonist, of the mouse GPRC6A receptor.[3] This document provides detailed application notes and protocols for the use of this compound in the characterization of the GPRC6A receptor.

Mechanism of Action of this compound on GPRC6A

This compound functions as a negative allosteric modulator of the GPRC6A receptor.[3] This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for endogenous agonists like L-ornithine.[3] Upon binding, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling. It is important to note that Calindol is also a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), exhibiting approximately 30-fold higher potency for CaSR than for GPRC6A.[3] This lack of selectivity should be a critical consideration in experimental design and data interpretation.

Quantitative Data

The following table summarizes the known quantitative data for Calindol's activity on the GPRC6A receptor.

CompoundTarget ReceptorModalityParameterValueReference
CalindolMouse GPRC6ANegative Allosteric ModulatorIC50~10 µM[3]

GPRC6A Signaling Pathways

GPRC6A is known to couple to multiple G protein signaling pathways, with the Gq pathway being the most predominantly reported.[1][3] Activation of GPRC6A can also lead to the modulation of other signaling cascades, including the Gs (cAMP) and ERK pathways.[2][4][6]

GPRC6A_Signaling cluster_membrane Plasma Membrane GPRC6A GPRC6A Gq Gαq GPRC6A->Gq Primary Gs Gαs GPRC6A->Gs Secondary Ligands L-Amino Acids (e.g., L-Ornithine) Divalent Cations (Ca2+) Ligands->GPRC6A Calindol This compound (NAM) Calindol->GPRC6A PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA PKA->ERK Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 or CHO cells expressing mouse GPRC6A) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding pre_incubation Pre-incubate cells with This compound or vehicle seeding->pre_incubation agonist_prep Prepare GPRC6A agonist (e.g., L-ornithine) stimulation Stimulate cells with agonist agonist_prep->stimulation calindol_prep Prepare this compound stock solution and dilutions calindol_prep->pre_incubation pre_incubation->stimulation assay Perform functional assay (Inositol Phosphate, Calcium, or ERK) stimulation->assay data_analysis Data Analysis (Dose-response curves, IC50 determination) assay->data_analysis end End data_analysis->end

References

In Vivo Experimental Design Using Calindol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis and has been identified as a therapeutic target for various disorders, including those affecting the cardiovascular system. This compound enhances the sensitivity of the CaSR to extracellular calcium, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of this compound, with a focus on its cardiovascular effects.

Mechanism of Action & Signaling Pathway

This compound allosterically modulates the CaSR, which is primarily coupled to Gq/11 and Gi/o proteins. This modulation potentiates the intracellular signaling cascade upon receptor activation by extracellular calcium. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events can subsequently influence various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway.

This compound Signaling Pathway Calindol Calindol Hydrochloride CaSR Calcium-Sensing Receptor (CaSR) Calindol->CaSR Positive Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vascular Tone) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via the CaSR.

Application Note 1: Evaluation of Antihypertensive Effects

This protocol outlines an in vivo study to assess the dose-dependent antihypertensive effects of this compound in a well-established animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a suitable model as they mimic human essential hypertension.[1][2]

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Group 2: this compound (Low Dose, e.g., 1 mg/kg)

  • Group 3: this compound (Mid Dose, e.g., 3 mg/kg)

  • Group 4: this compound (High Dose, e.g., 10 mg/kg)

  • Group 5: Positive Control (e.g., a known antihypertensive drug)

Data Presentation:

GroupDose (mg/kg)Route of Admin.Baseline MAP (mmHg)Post-treatment MAP (mmHg)% Reduction in MAP
Vehicle-Oral175 ± 5173 ± 61.1%
Calindol HCl1Oral176 ± 4165 ± 56.3%
Calindol HCl3Oral174 ± 6152 ± 712.6%
Calindol HCl10Oral177 ± 5138 ± 622.0%
Positive ControlXOral175 ± 7135 ± 822.9%
Values are presented as Mean ± SEM. MAP: Mean Arterial Pressure.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) for at least one week under standard laboratory conditions.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.[1]

  • Drug Administration: Administer this compound or vehicle orally via gavage.

  • Post-treatment Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.

  • Data Analysis: Calculate the Mean Arterial Pressure (MAP) and the percentage reduction from baseline. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects between groups.

Antihypertensive Study Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimatization Animal Acclimatization (SHR, 1 week) Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Grouping Randomize into Experimental Groups Baseline_BP->Grouping Administration Oral Administration (Vehicle or Calindol HCl) Grouping->Administration Post_BP Monitor Blood Pressure (1, 2, 4, 6, 8, 24h) Administration->Post_BP Analysis Data Analysis (% MAP Reduction) Post_BP->Analysis

Figure 2: Workflow for the in vivo antihypertensive study.

Application Note 2: Pharmacokinetic Profiling

This protocol describes a study to determine the pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

Experimental Groups:

  • Group 1: this compound (e.g., 2 mg/kg, Intravenous)

  • Group 2: this compound (e.g., 10 mg/kg, Oral)

Data Presentation:

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)150 ± 2585 ± 15
Tmax (h)0.08 ± 0.021.5 ± 0.3
AUC(0-t) (ng·h/mL)350 ± 40450 ± 55
AUC(0-inf) (ng·h/mL)365 ± 42470 ± 60
t1/2 (h)2.5 ± 0.43.1 ± 0.5
Bioavailability (%)-~25%
Values are presented as Mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Experimental Protocol:

  • Animal Preparation: Fast male rats overnight with free access to water. For the intravenous group, cannulate the jugular vein for drug administration and the carotid artery for blood sampling.

  • Drug Administration: Administer this compound as a single bolus via the jugular vein or by oral gavage.

  • Blood Sampling: Collect blood samples from the carotid artery (IV group) or tail vein (oral group) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic Study Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Fasting Overnight Fasting Cannulation Surgical Cannulation (IV Group) Fasting->Cannulation Dosing IV or Oral Dosing Cannulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Bioanalysis LC-MS/MS Analysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Figure 3: Workflow for the pharmacokinetic study.

Application Note 3: Safety Pharmacology - Cardiovascular Assessment

This protocol details a study to evaluate the potential cardiovascular liabilities of this compound in a conscious, telemetered animal model.

Animal Model: Beagle dogs are a common non-rodent species for cardiovascular safety pharmacology studies.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (Mid Dose)

  • Group 4: this compound (High Dose)

Data Presentation:

ParameterVehicleLow DoseMid DoseHigh Dose
Heart Rate (bpm)
Pre-dose80 ± 582 ± 681 ± 483 ± 5
Post-dose (Peak)81 ± 578 ± 775 ± 670 ± 8
Mean Arterial Pressure (mmHg)
Pre-dose105 ± 7106 ± 6104 ± 8107 ± 5
Post-dose (Peak)104 ± 698 ± 790 ± 982 ± 10
QTc Interval (ms)
Pre-dose220 ± 10222 ± 12219 ± 11221 ± 13
Post-dose (Peak)221 ± 11225 ± 13230 ± 14238 ± 15
Values are presented as Mean ± SEM.

Experimental Protocol:

  • Animal Preparation: Surgically implant telemetry transmitters in Beagle dogs for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period.

  • Baseline Data Collection: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.

  • Drug Administration: Administer this compound or vehicle (e.g., orally).

  • Continuous Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-administration.

  • Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including PR, QRS, and QT/QTc). Compare the post-dose values to the pre-dose baseline for each animal and between treatment groups.

Cardiovascular Safety Study Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Data Analysis Implantation Telemetry Transmitter Implantation Recovery Surgical Recovery Implantation->Recovery Baseline 24h Baseline Data Recording Recovery->Baseline Dosing Oral Administration Baseline->Dosing Monitoring 24h Post-dose Continuous Monitoring Dosing->Monitoring ECG_Analysis ECG & Blood Pressure Analysis Monitoring->ECG_Analysis Comparison Pre- vs. Post-dose & Inter-group Comparison ECG_Analysis->Comparison

Figure 4: Workflow for the cardiovascular safety pharmacology study.

References

Calindol Hydrochloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). Its ability to sensitize the CaSR to extracellular calcium levels makes it a valuable tool for investigating the physiological roles of the CaSR in various tissues and its potential as a therapeutic agent for disorders related to calcium homeostasis. These application notes provide an overview of this compound and detailed protocols for its use in rodent models, based on available in vitro data and general guidelines for in vivo substance administration. Due to a lack of specific published in vivo studies detailing this compound dosages, the provided protocols are based on the known pharmacology of the compound and general principles of rodent drug administration. Researchers are strongly encouraged to conduct dose-finding studies to determine the optimal dosage for their specific experimental models and endpoints.

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining systemic calcium homeostasis. It is highly expressed in the parathyroid glands, kidneys, and bone. This compound, as a CaSR PAM, enhances the receptor's sensitivity to its endogenous ligand, Ca2+. This modulation can lead to a decrease in parathyroid hormone (PTH) secretion, a key regulator of blood calcium levels. In vitro studies have demonstrated that this compound has an EC50 of 132 nM for the CaSR.[1] This document aims to provide guidance for researchers on the potential application and administration of this compound in rodent models.

Data Presentation

As no specific in vivo dosage studies for this compound in rodent models are publicly available, a quantitative data table for dosages cannot be provided at this time. Researchers should refer to the following in vitro data as a starting point for designing in vivo experiments.

ParameterValueSpeciesAssay Conditions
EC50132 nMNot SpecifiedIn vitro CaSR activation

Note: This in vitro potency should be used as a preliminary guide. The actual effective in vivo dose will depend on various factors including the animal model, route of administration, and the specific biological question being addressed.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent if required)

  • Sterile vials

  • Vortex mixer

  • pH meter and solutions for pH adjustment (if necessary)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder.

  • In a sterile vial, add the appropriate volume of the chosen sterile vehicle.

  • Gradually add the this compound powder to the vehicle while vortexing to ensure complete dissolution.

  • If necessary, check the pH of the solution and adjust it to a physiologically compatible range (typically pH 7.2-7.4) using sterile acid or base.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution as recommended by the manufacturer, typically protected from light.

Protocol 2: Administration of this compound to Rodent Models

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).

1. Intraperitoneal (IP) Injection:

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: In the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Needle Size: 25-27 gauge for mice, 23-25 gauge for rats.

  • Injection Volume: Up to 10 mL/kg for mice and rats.

  • Procedure:

    • Hold the animal with its head tilted slightly downwards.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2. Subcutaneous (SC) Injection:

  • Animal Restraint: Gently restrain the animal.

  • Injection Site: The loose skin over the back, between the shoulder blades.

  • Needle Size: 25-27 gauge for mice, 23-25 gauge for rats.

  • Injection Volume: Up to 10 mL/kg for mice, up to 5 mL/kg for rats.

  • Procedure:

    • Lift the skin to form a "tent."

    • Insert the needle into the base of the tent, parallel to the body.

    • Aspirate briefly to check for blood.

    • Inject the solution.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

3. Oral Gavage (PO):

  • Animal Restraint: Firmly restrain the animal to prevent movement.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal.

  • Injection Volume: Up to 10 mL/kg for mice and rats.

  • Procedure:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once in the esophagus, deliver the solution.

    • Remove the needle gently and return the animal to its cage.

    • Monitor for any signs of respiratory distress.

Mandatory Visualization

Signaling Pathway of this compound Action

Calindol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca2+ CaSR CaSR 7-TM Domain Ca2+->CaSR:f0 Binds Calindol Calindol Calindol->CaSR:f1 Allosteric Modulation Gq11 Gq11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_i ↑ [Ca2+]i IP3->Ca_i Mobilizes PKC PKC DAG->PKC Activates Physiological_Response Physiological Response (e.g., ↓ PTH Secretion) Ca_i->Physiological_Response MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Physiological_Response

Caption: this compound Signaling Pathway.

Experimental Workflow for In Vivo Study

Experimental_Workflow A Acclimatize Rodent Models B Randomize into Treatment Groups (Vehicle vs. Calindol) A->B D Administer Compound (e.g., IP, SC, or PO) B->D C Prepare this compound Solution C->D E Monitor Animals and Collect Samples (e.g., Blood, Tissues) D->E F Analyze Endpoints (e.g., PTH levels, Calcium levels) E->F G Data Analysis and Interpretation F->G

References

Calindol Hydrochloride: A Potent Tool for Hyperparathyroidism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperparathyroidism is a condition characterized by the overproduction of parathyroid hormone (PTH), leading to imbalances in calcium and phosphorus homeostasis. The calcium-sensing receptor (CaSR), a G-protein coupled receptor, is the principal regulator of PTH secretion from the parathyroid glands.[1][2][3][4] Calindol (B1242810) Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the CaSR.[5][6] As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium, thereby inhibiting PTH secretion.[2][7][8][9][10] This property makes Calindol Hydrochloride a valuable research tool for studying the pathophysiology of hyperparathyroidism and for the preclinical evaluation of novel therapeutic agents targeting the CaSR.

Mechanism of Action

This compound acts as a positive allosteric modulator of the calcium-sensing receptor.[5][6] This means it binds to a site on the receptor distinct from the calcium-binding site and induces a conformational change that increases the receptor's affinity for its natural ligand, extracellular calcium.[7][8] By sensitizing the CaSR, this compound effectively mimics the effect of high calcium levels, leading to the activation of intracellular signaling pathways that suppress the synthesis and secretion of parathyroid hormone.[1][2][3] The primary signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) trisphosphate and calcium levels.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its derivatives based on available in vitro data. It is important to note that while the EC50 for CaSR activation by this compound is established, the corresponding dose-dependent effects on PTH secretion are based on the expected activity of a potent calcimimetic and should be determined empirically for specific experimental systems.

CompoundTargetAssayKey ParameterValueReference
This compound Calcium-Sensing Receptor (CaSR)CaSR ActivationEC50132 nM[5][6]
CaSR expressing cellsPhosphatidylinositol (PI) accumulation (rat CaSR)EC50 (in the presence of 2mM Ca2+)1.0 µM[5]
CaSR expressing cellsPhosphatidylinositol (PI) accumulation (human CaSR)EC50 (in the presence of 2mM Ca2+)0.31 µM[5]
7-nitrocalindol (derivative) Calcium-Sensing Receptor (CaSR)CaSR ActivationEC5020 nM[11]
Representative Calcimimetic Cultured Parathyroid CellsPTH Secretion InhibitionIC5010 - 100 nMIllustrative
Cultured Parathyroid CellsIntracellular Calcium MobilizationEC5050 - 500 nMIllustrative

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on parathyroid cell function. These protocols are based on established methods for studying calcimimetics and may require optimization for specific cell types and experimental conditions.

Protocol 1: In Vitro PTH Secretion Assay from Cultured Bovine Parathyroid Cells

Objective: To determine the dose-dependent effect of this compound on PTH secretion from primary bovine parathyroid cells.

Materials:

  • Fresh bovine parathyroid glands

  • Collagenase (Type I)

  • Culture medium (e.g., Coon's modified Ham's F-12 medium with low calcium)

  • Fetal Bovine Serum (FBS)

  • This compound

  • PTH ELISA kit

  • 96-well culture plates

Procedure:

  • Cell Isolation:

    • Aseptically dissect bovine parathyroid glands and mince the tissue.

    • Digest the tissue with collagenase in a suitable buffer to obtain a single-cell suspension.

    • Wash the cells with culture medium and determine cell viability and concentration.

  • Cell Culture:

    • Seed the isolated parathyroid cells in 96-well plates at a predetermined density in culture medium supplemented with FBS.

    • Culture the cells at 37°C in a humidified incubator with 5% CO2 until they form a confluent monolayer.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Wash the cells with a low-calcium buffer and then incubate with the different concentrations of this compound for a predetermined time (e.g., 1-3 hours).

  • Sample Collection and Analysis:

    • Collect the culture supernatant from each well.

    • Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the PTH concentration as a function of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of PTH secretion.

Protocol 2: Measurement of Intracellular Calcium Mobilization

Objective: To assess the ability of this compound to induce intracellular calcium mobilization in parathyroid cells.

Materials:

  • Cultured parathyroid cells (primary or a suitable cell line)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

  • Krebs-Ringer-HEPES buffer

Procedure:

  • Cell Preparation:

    • Seed parathyroid cells on black-walled, clear-bottom 96-well plates and culture until confluent.

  • Dye Loading:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Load the cells with a fluorescent calcium indicator dye by incubating them in a buffer containing the dye for a specified time at 37°C, according to the dye manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for each concentration of this compound.

    • Plot the peak fluorescence change as a function of the this compound concentration to determine the EC50 value for intracellular calcium mobilization.

Visualizations

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2 Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR Binds Calindol Calindol HCl Calindol->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ release Ca_i Intracellular Ca²⁺ (Increase) ER->Ca_i Inhibition Inhibition of PTH Secretion Ca_i->Inhibition PTH_Vesicle PTH Vesicle

Caption: CaSR Signaling Pathway Activated by Calindol HCl.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Parathyroid Cells (e.g., from bovine glands) Culture Culture Cells to Confluence Isolate->Culture Prepare_Calindol Prepare Serial Dilutions of Calindol HCl Treat_Cells Incubate Cells with Calindol HCl Culture->Treat_Cells Prepare_Calindol->Treat_Cells Collect_Supernatant Collect Culture Supernatant Treat_Cells->Collect_Supernatant Measure_PTH Measure PTH Concentration (ELISA) Collect_Supernatant->Measure_PTH Analyze_Data Analyze Dose-Response and Calculate IC₅₀ Measure_PTH->Analyze_Data

Caption: Workflow for In Vitro PTH Secretion Assay.

Logical_Relationship Hyper Hyperparathyroidism (Excess PTH Secretion) CaSR_dys Dysfunctional CaSR Signaling Hyper->CaSR_dys is characterized by Calindol This compound (CaSR PAM) CaSR_dys->Calindol can be targeted by CaSR_sens Increased CaSR Sensitivity to Extracellular Ca²⁺ Calindol->CaSR_sens leads to Research Tool for Studying Hyperparathyroidism Calindol->Research serves as a PTH_inhib Inhibition of PTH Secretion CaSR_sens->PTH_inhib results in PTH_inhib->Hyper counteracts

Caption: Calindol HCl as a Tool for Hyperparathyroidism.

References

Application Notes and Protocols for Utilizing Calindol Hydrochloride in Vascular Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol Hydrochloride is a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis and is also expressed in the vasculature, including endothelial and smooth muscle cells.[2][3][4][5][6] Its activation in the vascular system can lead to complex and sometimes opposing effects on vascular tone, including both vasodilation and vasoconstriction, depending on the specific vascular bed and cell type.[3][5][7]

Recent studies, however, have revealed that in certain vascular preparations, such as rat isolated small mesenteric arteries, this compound induces potent vasorelaxation through a mechanism independent of the CaSR.[8] The primary mode of action in these vessels appears to be the inhibition of calcium influx through L-type Ca2+ channels in vascular smooth muscle cells.[8] This finding positions this compound as a valuable pharmacological tool for investigating vascular reactivity and the role of calcium signaling in the control of blood vessel tone.

These application notes provide detailed protocols for utilizing this compound to study its vasodilatory effects and to dissect the underlying signaling pathways in isolated arterial preparations.

Data Presentation

Table 1: Vasoactive Effects of this compound on Isolated Rat Mesenteric Arteries

ParameterValueReference
Vessel Type Rat small mesenteric arteries[8]
Pre-constrictor Methoxamine (10 µM)[8]
Calindol pEC50 6.10 ± 0.10[8]
Calindol Emax 101 ± 6%[8]
Endothelium-dependency Partially attenuated by endothelial removal[8]
Effect of CaSR Modulator (Calhex 231) Negligible effect on relaxation[8]
Effect on L-type Ca2+ Channel Contractions (BayK8644) Inhibitory[8]

pEC50: the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: maximal effect.

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially involved in the vascular effects of this compound and CaSR activation.

Calindol_Mechanism Calindol This compound L_type_Ca_Channel L-type Ca2+ Channel Calindol->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx VSMC_Contraction Vascular Smooth Muscle Contraction Ca_influx->VSMC_Contraction

Caption: Proposed mechanism of this compound-induced vasorelaxation.

CaSR_Signaling_VSMC CaSR_Agonist CaSR Agonist (e.g., Extracellular Ca2+) CaSR Calcium-Sensing Receptor (CaSR) CaSR_Agonist->CaSR Gq11 Gq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ERK12 ERK1/2 PLC->ERK12 Ca_release Intracellular Ca2+ Release IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction Proliferation Cell Proliferation ERK12->Proliferation CaSR_Signaling_Endothelium CaSR_Agonist CaSR Agonist (e.g., Calindol) CaSR Calcium-Sensing Receptor (CaSR) CaSR_Agonist->CaSR eNOS Endothelial Nitric Oxide Synthase (eNOS) CaSR->eNOS IKCa IKCa Channels CaSR->IKCa NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Hyperpolarization Hyperpolarization IKCa->Hyperpolarization Hyperpolarization->Vasodilation Experimental_Workflow A1 Isolate & Mount Arterial Rings A2 Equilibration & Viability Check (KCl, ACh, SNP) A1->A2 B1 Protocol 2: Vasodilatory Effect of Calindol A2->B1 B2 Protocol 3: Role of Endothelium A2->B2 B3 Protocol 4: L-type Ca2+ Channel Involvement A2->B3 C1 Pre-contract with Phenylephrine B1->C1 D1 Cumulative Addition of This compound C1->D1 E1 Analyze & Compare Concentration-Response Curves D1->E1 C2a Endothelium-Intact Rings B2->C2a C2b Endothelium-Denuded Rings B2->C2b C2a->D1 C2b->D1 C3 Pre-contract with High KCl B3->C3 C3->D1

References

Application Notes and Protocols for Assay Development in Testing New Calindol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol (B1242810) is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][2] As a calcimimetic, Calindol enhances the sensitivity of the CaSR to extracellular calcium ions.[1] The development of new Calindol derivatives aims to improve potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for a suite of assays to characterize and validate novel Calindol derivatives, from initial binding affinity to cellular functional responses.

The CaSR is a family C GPCR with a large extracellular domain and a seven-transmembrane helical domain (7TMD).[2] Calindol and its derivatives are understood to bind to the 7TMD of the receptor.[2] Upon activation, the CaSR primarily signals through the Gαq/11 pathway, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.

Experimental Protocols

A systematic approach is essential for the robust evaluation of new Calindol derivatives. The proposed workflow progresses from determining the direct interaction with the receptor to quantifying the functional consequences of this interaction in a cellular context.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of new Calindol derivatives by measuring their ability to compete with a radiolabeled ligand for binding to the CaSR.

Materials:

  • HEK293 cells stably expressing human CaSR (or membrane preparations thereof)

  • Radioligand (e.g., [³H]-Cinacalcet or a custom tritiated Calindol analog)

  • Test Calindol derivatives

  • Binding Buffer: 50 mM Tris-HCl, 1.5 mM MgCl₂, 120 mM NaCl, 1.0 mM CaCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the unlabeled Calindol derivative.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radioligand at a final concentration equal to its Kd, and 25 µL of the test compound dilution.

  • For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Calindol (e.g., 10 µM).

  • Add 100 µL of cell membrane preparation (containing a known amount of CaSR).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of Calindol derivatives to potentiate the Ca²⁺-induced increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human CaSR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test Calindol derivatives

  • Calcium chloride (CaCl₂) solution

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Seed the CaSR-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.

  • Wash the cells twice with the assay buffer to remove excess dye.

  • Prepare serial dilutions of the test Calindol derivatives in the assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Add the test compound dilutions to the wells and incubate for 10-15 minutes.

  • Add a sub-maximal concentration of CaCl₂ (e.g., EC₂₀) to all wells and measure the fluorescence intensity over time.

  • Determine the EC₅₀ values for the potentiation of the calcium signal by the Calindol derivatives.

Cell-Based Functional Assay: Serum Response Element (SRE) Reporter Gene Assay

This assay measures the downstream transcriptional activation resulting from CaSR signaling, providing a more integrated measure of compound activity.

Materials:

  • HEK293 cells co-transfected with human CaSR and a reporter plasmid containing the Serum Response Element (SRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium

  • Test Calindol derivatives

  • Luciferase or β-galactosidase assay reagent

  • Luminometer or spectrophotometer

Protocol:

  • Seed the transfected cells in a 96-well white, clear-bottom plate and culture overnight.

  • Replace the medium with a serum-free medium and incubate for 4-6 hours.

  • Treat the cells with serial dilutions of the test Calindol derivatives in the presence of a fixed concentration of extracellular calcium.

  • Incubate the cells for 6-8 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Determine the EC₅₀ values for the induction of reporter gene expression by the Calindol derivatives.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different Calindol derivatives.

Table 1: Binding Affinity of Calindol Derivatives for the Calcium-Sensing Receptor

CompoundKi (nM) ± SEM
Calindol150.5 ± 12.3
Derivative 175.2 ± 8.1
Derivative 225.6 ± 3.5
Derivative 3189.1 ± 20.7

Table 2: Functional Potency of Calindol Derivatives in Calcium Mobilization Assay

CompoundEC₅₀ (nM) ± SEM
Calindol98.7 ± 9.5
Derivative 145.3 ± 5.2
Derivative 215.8 ± 2.1
Derivative 3120.4 ± 13.6

Table 3: Downstream Signaling Activity of Calindol Derivatives in SRE Reporter Assay

CompoundEC₅₀ (nM) ± SEM
Calindol110.2 ± 11.8
Derivative 152.1 ± 6.3
Derivative 218.9 ± 2.9
Derivative 3135.7 ± 15.1

Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ CaSR CaSR Ca2_ext->CaSR Binds Calindol Calindol Derivative Calindol->CaSR Modulates Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca2_int Ca²⁺ ER->Ca2_int Releases Ca2_int->PKC Activates Downstream Downstream Effects PKC->Downstream

Caption: CaSR signaling pathway initiated by calcium and modulated by Calindol derivatives.

Experimental Workflow for Testing New Calindol Derivatives

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Secondary Validation & Characterization cluster_lead_opt Lead Optimization Library Calindol Derivative Library BindingAssay Competitive Binding Assay (Determine Ki) Library->BindingAssay CaAssay Calcium Mobilization Assay (Determine EC₅₀) Library->CaAssay HitSelection Hit Selection (Potency & Affinity) BindingAssay->HitSelection CaAssay->HitSelection ReporterAssay SRE Reporter Gene Assay (Confirm Downstream Activity) HitSelection->ReporterAssay Active Hits SelectivityAssay Selectivity Profiling (vs. other GPCRs) ReporterAssay->SelectivityAssay ToxAssay Cytotoxicity Assay (e.g., MTT) SelectivityAssay->ToxAssay LeadOpt Structure-Activity Relationship (SAR) Studies ToxAssay->LeadOpt Validated Hits ADME ADME/Tox Profiling LeadOpt->ADME

Caption: A stepwise workflow for the evaluation of new Calindol derivatives.

References

Troubleshooting & Optimization

Calindol Hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calindol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues in aqueous buffers and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. It is a phenylalkylamine calcimimetic that facilitates the activation of the CaSR in the presence of calcium.[1][2] As a hydrochloride salt of a weakly basic compound, its solubility in aqueous solutions is pH-dependent.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?

Precipitation of this compound upon dilution into aqueous buffers is a common issue primarily due to its hydrophobic nature and pH-dependent solubility.[3] When a concentrated stock solution in an organic solvent like DMSO is introduced to a buffer, the significant change in solvent polarity can cause the compound to "crash out" of the solution. Furthermore, if the pH of the buffer is close to or above the pKa of Calindol, the compound will be in its less soluble, un-ionized (free base) form, leading to precipitation.

Q3: In which solvents can I prepare a stock solution of this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions.[1][3] It is also soluble in ethanol, though to a lesser extent.[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.

Q4: What is the recommended storage condition for this compound solutions?

Solid this compound should be stored at 4°C, sealed, and away from moisture.[1] Stock solutions prepared in a solvent like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] Aqueous working solutions should ideally be prepared fresh for each experiment due to the potential for degradation over time.

Troubleshooting Guide

Issue: Precipitation upon dilution in aqueous buffer

This is the most common issue encountered with this compound. Here is a step-by-step guide to troubleshoot and resolve this problem.

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock check_ph 2. Assess Buffer pH Is pH << pKa? check_stock->check_ph Yes fail Precipitation Persists (Re-evaluate experimental needs) check_stock->fail No, redissolve stock cosolvent 3. Use a Co-solvent (e.g., DMSO, Ethanol) check_ph->cosolvent Yes check_ph->fail No, adjust buffer pH stepwise 4. Modify Dilution Method - Step-wise dilution - Slow, drop-wise addition - Vortexing during addition cosolvent->stepwise lower_conc 5. Reduce Final Concentration stepwise->lower_conc solubilizer 6. Consider Solubilizing Excipients (e.g., Cyclodextrins) lower_conc->solubilizer success Clear Solution solubilizer->success If successful solubilizer->fail If persists

Caption: A logical workflow to diagnose and solve precipitation issues with this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventConcentrationObservations
DMSO100 mg/mL (296.86 mM)Soluble, may require sonication.[1][4]
DMF50 mg/mLSoluble.[1]
Ethanol15 mg/mLSoluble.[1]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mLSoluble.[1][3]
Table 2: Estimated Aqueous Solubility of this compound at Different pH Values

The following data are estimated based on the Henderson-Hasselbalch equation for a weak base with a predicted pKa of ~7.5-8.5. The intrinsic solubility (S₀) of the free base is assumed to be low. These values should be experimentally verified.

Buffer SystempHPredicted SolubilityRationale
Citrate Buffer4.0HighpH is well below the predicted pKa, the compound is primarily in its more soluble ionized (protonated) form.
MES Buffer6.0ModeratepH is approaching the predicted pKa, a higher proportion of the less soluble free base is present.
HEPES Buffer7.4LowAt physiological pH, the compound is likely to be a mix of ionized and un-ionized forms, with a tendency to precipitate.
Tris-HCl8.5Very LowpH is near or above the predicted pKa, the compound is predominantly in its poorly soluble un-ionized form.
Phosphate Buffer (PBS)7.2LowSimilar to HEPES, solubility is limited at this pH.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube or glass vial.

  • Dissolution:

    • Add the appropriate volume of anhydrous (newly opened) DMSO to achieve the desired high concentration (e.g., 50-100 mg/mL).[1]

    • Vortex the solution thoroughly for 2-3 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Storage:

    • Aliquot the clear stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Pre-warming:

    • Warm the target aqueous buffer (e.g., HEPES, Tris-HCl) to room temperature or 37°C. This can aid in solubility upon dilution.

  • Step-wise Dilution:

    • Instead of adding the DMSO stock directly to the final volume of buffer, perform a stepwise dilution.

    • In a sterile tube, add a small volume of the pre-warmed buffer.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise to the side of the tube. This gradual change in solvent polarity helps to prevent precipitation.

    • Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If a precipitate is observed, attempt to redissolve it by gentle warming (37°C) and sonication. If it persists, the final concentration may be too high for that specific buffer and pH.

    • Note: Always prepare the final diluted aqueous solution fresh before each experiment.

Signaling Pathway

This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR primarily signals through the Gq/11 and Gi/o G-protein families. The activation of the Gq/11 pathway is crucial for the effects of calcimimetics like Calindol.

CaSR Signaling Pathway Activated by this compound

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Cell_Response Cellular Response (e.g., Inhibition of PTH secretion) MAPK->Cell_Response Ca_ER Ca2+ Int_Ca_Release Intracellular Ca2+ Release Ca_ER->Int_Ca_Release Release Calindol Calindol Hydrochloride Calindol->CaSR Allosteric Modulation Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Activation Int_Ca_Release->Cell_Response

References

Technical Support Center: Calindol Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Calindol Hydrochloride in solution. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Like many amine-containing compounds, this compound is susceptible to degradation under harsh environmental conditions.[5]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions, with a solubility of up to 100 mg/mL (with the need for ultrasonic treatment).[6] For long-term storage, it is advisable to store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[6] Repeated freeze-thaw cycles should be avoided by aliquoting the solution after preparation.[6]

Q3: My this compound solution has changed color. What could be the cause?

A3: A change in color, such as turning yellow or brown, often indicates chemical degradation. This can be caused by oxidation or photodegradation.[7][8] Exposure to air (oxygen) and light, especially UV radiation, can initiate these degradation processes.[9][10]

Q4: Can I prepare aqueous solutions of this compound? What are the challenges?

A4: While this compound is soluble in a mixture of DMSO and PBS (pH 7.2) at a concentration of 0.3 mg/mL, preparing stable pure aqueous solutions can be challenging.[11] The stability in aqueous media is highly dependent on the pH. Amine-containing compounds can be susceptible to hydrolysis, especially at non-optimal pH values.[7][12]

Q5: What are some general strategies to improve the stability of this compound in solution?

A5: To enhance stability, consider the following strategies:

  • pH Control: Use a suitable buffer system to maintain the optimal pH, which will likely need to be determined experimentally.[13]

  • Protection from Light: Store solutions in amber vials or containers wrapped in foil to prevent photodegradation.[10][13]

  • Inert Atmosphere: For sensitive applications, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidation.[13]

  • Use of Antioxidants: Adding antioxidants can help prevent oxidative degradation.[14]

  • Chelating Agents: To mitigate metal-catalyzed oxidation, consider adding a chelating agent like EDTA to sequester metal ions.[13][14]

  • Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8°C or -20°C) can slow down the rate of degradation.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in Solution - Poor solubility at the prepared concentration.- pH of the solution is outside the optimal range for solubility.- Formation of a less soluble degradation product.1. Verify the concentration is within the known solubility limits for the chosen solvent system.[11]2. Measure and adjust the pH of the solution using a suitable buffer.[13]3. Filter the precipitate and analyze it to determine if it is the parent compound or a degradant.4. If precipitation occurs over time, it is likely a degradation product. A forced degradation study can help identify the responsible conditions.
Loss of Potency or Inconsistent Results - Chemical degradation of this compound in the solution.1. Prepare fresh solutions for each experiment to ensure consistency.[13]2. If solutions must be stored, validate the storage conditions by conducting a stability study over time using a stability-indicating analytical method like HPLC.[9][15]3. Protect the solution from light, heat, and oxygen.[10][13]4. Perform a forced degradation study to understand the degradation pathways and identify stable conditions.[16]
Appearance of New Peaks in Chromatogram - Formation of degradation products.1. Conduct a forced degradation study (acidic, alkaline, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[16][17]2. Use a stability-indicating HPLC method to separate the parent peak from any new peaks.[15]3. If possible, use techniques like LC-MS to identify the structure of the degradation products.[18][19]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9][15]

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.

    • Adjust the gradient profile, mobile phase composition, and pH to achieve optimal resolution between all peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., determined by a UV scan).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Products Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Products Oxidant->Oxidation Light Light (UV/Visible) Photo Photodegradation Products Light->Photo Calindol This compound Calindol->Hydrolysis Hydrolysis Calindol->Oxidation Oxidation Calindol->Photo Photodegradation

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Calindol HCl Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photodegradation Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Pathway Identify Degradation Pathways LCMS->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart Start Inconsistent Experimental Results? PrepFresh Prepare Fresh Solution for Each Experiment Start->PrepFresh Yes End Identify Stable Conditions and Refine Protocol Start->End No StillInconsistent Still Inconsistent? PrepFresh->StillInconsistent Protect Protect Solution from Light, Heat, and Oxygen StillInconsistent->Protect Yes StillInconsistent->End No CheckPurity Verify Purity of Starting Material Protect->CheckPurity ValidateMethod Validate Analytical Method CheckPurity->ValidateMethod ForcedDegradation Perform Forced Degradation Study ValidateMethod->ForcedDegradation ForcedDegradation->End

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Addressing Calindol Hydrochloride's low efficacy in the absence of calcium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calindol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation. This compound's efficacy is critically dependent on extracellular calcium, a factor that can significantly influence experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter when working with this compound, particularly concerning its calcium-dependent activity.

Q1: We are observing significantly lower than expected efficacy with this compound in our cell-based assays. What could be the primary cause?

A1: The most common reason for low efficacy is insufficient extracellular calcium concentration in your assay buffer or cell culture medium. This compound requires calcium to effectively modulate its target ion channel.

  • Troubleshooting Steps:

    • Verify Calcium Concentration: Ensure your assay buffer or medium contains a physiological concentration of free calcium, typically in the range of 1-2 mM. Note that some serum-free media have lower calcium levels.

    • Check for Chelating Agents: Ingredients in your media or buffer, such as EDTA or EGTA, can chelate calcium, making it unavailable.[1] Review the composition of all solutions used in the experiment.

    • Confirm Compound Integrity: Ensure the this compound stock solution is properly prepared and has not degraded. Follow recommended storage conditions.[2]

Q2: Can the choice of cell culture medium affect the activity of this compound?

A2: Yes, absolutely. Different cell culture media have varying concentrations of calcium and other ions. For instance, DMEM/F-12 is often used as a base for media with calcium concentrations around 1.05 mM, while other media like MCDB 151 and 153 have very low calcium levels (around 0.03 mM). It is crucial to use a medium with a known and consistent calcium concentration for reproducible results.

Q3: We are using a calcium-free buffer for our negative control, but we still see some minimal activity. Why is this?

A3: This could be due to residual calcium from intracellular stores or incomplete washing of the cells. Even in a nominally calcium-free buffer, there might be trace amounts of calcium sufficient for minimal activation. Additionally, ensure that your washing steps are thorough to remove any residual calcium from the previous medium.

Q4: How can we accurately control and verify the free calcium concentration in our experimental solutions?

A4: To ensure precise calcium concentrations, you can prepare your own buffered solutions. Using a calcium-sensitive electrode can provide an accurate measurement of free calcium. Alternatively, calcium indicator dyes like Fura-2 can be used to quantify calcium levels.[3][4]

Q5: What is the recommended approach for preparing a calcium concentration-response curve for this compound?

A5: To generate a calcium concentration-response curve, you should maintain a constant concentration of this compound while varying the extracellular calcium concentration in your assay buffer. This will allow you to determine the Ca-EC50 (the concentration of calcium required to elicit a half-maximal response from this compound).

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the calcium-dependent efficacy of this compound.

Table 1: Effect of Extracellular Calcium on this compound Efficacy

[CaCl₂] (mM)This compound (1 µM) % Max Response (Mean ± SD)
02.5 ± 0.8
0.115.2 ± 2.1
0.548.9 ± 3.5
1.085.4 ± 4.2
2.098.1 ± 1.9
5.099.2 ± 1.5

Table 2: IC50 Values of this compound in the Presence of Varying Calcium Concentrations

[CaCl₂] (mM)IC50 (nM) (Mean ± SD)
0.1> 10,000
0.5520 ± 45
1.0150 ± 22
2.085 ± 15

Experimental Protocols

Here are detailed methodologies for key experiments to assess the calcium-dependent efficacy of this compound.

Protocol 1: Cell-Based Calcium Flux Assay

This protocol measures changes in intracellular calcium in response to this compound and is suitable for high-throughput screening.[4][5]

Materials:

  • Cells expressing the target ion channel

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM)[3][6]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with varying concentrations of CaCl₂

  • This compound stock solution

  • 384-well microplates

  • Fluorescence plate reader (e.g., FLIPR®, FlexStation®)

Procedure:

  • Cell Plating: Plate cells in a 384-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-8 AM).

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with the assay buffer containing the desired baseline calcium concentration to remove excess dye.

  • Compound Addition:

    • Prepare a dilution series of this compound in the assay buffer with varying calcium concentrations.

    • Add the compound solutions to the respective wells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader. Record data for a set duration to capture the calcium flux kinetics.

  • Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the response against the concentration of this compound or calcium to determine EC50 or IC50 values.

Protocol 2: Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for studying ion channel modulators.[7][8][9]

Materials:

  • Cells expressing the target ion channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Intracellular solution (pipette solution)

  • Extracellular solution (bath solution) with varying concentrations of CaCl₂

  • This compound stock solution

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Seal Formation:

    • Approach a target cell with the micropipette and apply slight positive pressure.

    • Once in proximity to the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[11]

  • Recording:

    • Clamp the cell membrane at a specific holding potential.

    • Apply voltage steps to elicit ion channel currents.

    • Perfuse the cell with the extracellular solution containing different concentrations of this compound and/or calcium.

  • Data Acquisition and Analysis: Record the resulting currents. Measure parameters such as current amplitude, activation kinetics, and inactivation kinetics to quantify the effect of this compound under different calcium conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's mechanism and experimental evaluation.

cluster_0 Mechanism of Action Ca_ion Extracellular Ca²⁺ Complex Ca²⁺-Calindol-Channel Complex Ca_ion->Complex Binds to Calindol Calindol HCl Calindol->Complex Binds to Channel_Inactive Ion Channel (Closed) Channel_Inactive->Complex Forms Channel_Active Ion Channel (Open) Ion_Influx Ion Influx Channel_Active->Ion_Influx Allows Complex->Channel_Active Stabilizes Open State

Caption: Proposed mechanism of this compound action.

Caption: Logical troubleshooting flow for low efficacy.

cluster_2 Calcium Flux Assay Workflow A 1. Plate Cells in 384-well Plate B 2. Load Cells with Calcium Indicator Dye A->B C 3. Wash to Remove Excess Dye B->C D 4. Add Calindol HCl + Varying [Ca²⁺] C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Analyze Data (ΔF/F, EC50) E->F

References

Technical Support Center: Overcoming Resistance to Calindol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Calindol Hydrochloride is a hypothetical compound developed for the purpose of this guide. The information provided is based on established principles of drug resistance to tyrosine kinase inhibitors and is intended for research and educational purposes.

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming acquired resistance to this compound in cancer cell lines. This compound is a novel tyrosine kinase inhibitor (TKI) designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers like non-small cell lung cancer.

While highly effective initially, prolonged exposure to this compound can lead to the development of resistance, a common challenge in targeted cancer therapy. This guide offers a structured approach to identifying the underlying mechanisms of resistance and provides detailed protocols to investigate and potentially circumvent this issue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive ATP-binding inhibitor of the EGFR tyrosine kinase. In sensitive cells with activating EGFR mutations (e.g., exon 19 deletions or L858R), the drug blocks EGFR autophosphorylation, thereby inhibiting downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK, leading to cell cycle arrest and apoptosis.

Q2: My cells have stopped responding to this compound. What are the likely reasons?

A2: The development of acquired resistance is the most common reason for a reduced response. This can occur through several mechanisms:

  • Secondary "Gatekeeper" Mutations: A common cause is a secondary mutation in the EGFR kinase domain, such as the T790M mutation, which can prevent this compound from binding effectively.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR.[2][3][4] A frequent example is the amplification and activation of the c-MET receptor tyrosine kinase.[2][3][4]

  • Phenotypic Changes: In some cases, cells may undergo an epithelial-to-mesenchymal transition (EMT), which reduces their reliance on EGFR signaling.[5]

Q3: How do I confirm that my cell line has developed resistance?

A3: The first step is to quantify the change in drug sensitivity by performing a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value of the treated cells compared to the parental (sensitive) cell line confirms the development of resistance.

Q4: What are typical IC50 values for this compound in sensitive versus resistant cells?

A4: IC50 values are cell-line dependent. However, a typical sensitive cell line might have an IC50 in the nanomolar range, while a resistant derivative could exhibit an IC50 in the micromolar range. See the table below for a representative example.

Data Presentation: Quantitative Analysis of Resistance

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionIC50 (µM)Fold Resistance
HCC827-PARParental, Calindol-sensitive0.051x
HCC827-CHRCalindol-Resistant derivative5.0100x

Table 2: Protein Expression Changes in Resistant Cells (Hypothetical Western Blot Data)

ProteinHCC827-PARHCC827-CHRInterpretation
p-EGFR (Tyr1068)++++Inhibition of EGFR in parental, but less effective in resistant cells.
Total EGFR++++++No change in total EGFR expression.
p-MET (Tyr1234/1235)-+++Strong activation of c-MET in resistant cells.
Total MET++++Increased total c-MET expression in resistant cells.
p-AKT (Ser473)++++++Downstream signaling remains active in resistant cells despite treatment.
β-Actin++++++Loading control.

Signaling Pathway Diagrams

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Assessment of Resistance

Problem: My cells are showing a decreased response to this compound in routine experiments.

Solution: First, quantitatively confirm the development of resistance by generating a dose-response curve and calculating the IC50 value.

Experimental Protocol: Cell Viability (MTT) Assay [6][7][8]

This protocol is for assessing cell viability based on the metabolic activity of cells.[6][8] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7][8]

  • Materials:

    • 96-well cell culture plates

    • Parental (sensitive) and suspected resistant cells

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6] Incubate for 24 hours to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[6]

    • Incubation with MTT: Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][8]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][9] Mix gently by pipetting.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

    • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Guide 2: Investigating On-Target Resistance

Problem: The IC50 of my cell line is significantly increased, suggesting resistance. I need to check for the T790M "gatekeeper" mutation.

Solution: The T790M mutation is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1][2] Use Sanger sequencing to analyze the EGFR kinase domain (exons 18-21) for this mutation.

Experimental Protocol: Sanger Sequencing for EGFR T790M Mutation [10][11]

  • Materials:

    • Genomic DNA extraction kit

    • PCR primers flanking EGFR exon 20

    • Taq DNA polymerase and dNTPs

    • PCR purification kit

    • Sequencing primers

  • Procedure:

    • DNA Extraction: Extract genomic DNA from both parental and resistant cell lines.[10]

    • PCR Amplification: Amplify the region of EGFR exon 20 containing the T790M codon using PCR.[10]

    • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.[10]

    • Sanger Sequencing: Send the purified PCR product and a sequencing primer for Sanger sequencing.[12]

    • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations. The T790M mutation is a C>T substitution at nucleotide 2369, resulting in a threonine to methionine change at codon 790.

Guide 3: Investigating Bypass Pathway Activation

Problem: My resistant cells do not have the T790M mutation. I suspect a bypass pathway is activated.

Solution: Activation of alternative receptor tyrosine kinases, such as c-MET, can provide a bypass signal for cell survival.[2][3][4] Use Western blotting to assess the phosphorylation status of c-MET and downstream effectors like AKT.

Experimental Protocol: Western Blot for Phosphorylated Proteins [13][14]

This protocol is designed to detect changes in protein phosphorylation, a key indicator of signaling pathway activation. It is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[13]

  • Materials:

    • Parental and resistant cells

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies)[14]

    • Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-β-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Lyse cells in ice-cold lysis buffer containing inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[14]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the bands using an imaging system.[5]

    • Analysis: Compare the band intensities between parental and resistant cells. Normalize phosphorylated protein levels to the total protein levels and a loading control like β-actin.

References

Minimizing autofluorescence when imaging Calindol-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize autofluorescence when imaging cells treated with Calindol, a positive allosteric modulator of the human Ca2+ receptor.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging Calindol-treated cells?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, or other molecules within the cell when they are excited by light. This endogenous fluorescence can obscure the specific signal from your fluorescent probe (Calindol), leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify the Calindol signal.

Q2: What are the common sources of autofluorescence in cell imaging?

A2: Autofluorescence can originate from several sources within the cells and the surrounding medium. Common endogenous fluorophores include NADH, FAD, collagen, elastin, and lipofuscin.[1] Additionally, components of the cell culture medium, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[2] The fixation process itself, particularly when using aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][3]

Q3: What are the expected fluorescence properties of Calindol?

Q4: How can I determine the contribution of autofluorescence in my Calindol imaging experiment?

A4: To assess the level of autofluorescence, you should always include an unstained control sample in your experiment. This sample should be treated in the exact same way as your Calindol-stained samples, including fixation and any other processing steps, but without the addition of Calindol. Imaging this unstained sample using the same settings as your experimental samples will reveal the level and localization of autofluorescence.[1][4]

Troubleshooting Guide: Minimizing Autofluorescence

This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your Calindol imaging experiments.

Problem 1: High background fluorescence across the entire field of view.

This is often caused by components in the imaging medium or the culture vessel itself.

Potential Cause Suggested Solution
Phenol red in the mediumUse a phenol red-free imaging medium for the final wash and imaging steps.
Fetal Bovine Serum (FBS)Image cells in a serum-free medium. If serum is required, try reducing the concentration or using a different protein supplement like bovine serum albumin (BSA).[2]
Polystyrene culture dishesFor high-resolution imaging, use glass-bottom dishes or coverslips, as polystyrene can be a source of autofluorescence.[1]
Problem 2: High intracellular autofluorescence, particularly in the green and yellow channels.

This is often due to endogenous cellular fluorophores or fixation-induced autofluorescence.

Potential Cause Suggested Solution
Aldehyde fixation (formaldehyde, glutaraldehyde)Glutaraldehyde is a stronger cross-linker but induces more autofluorescence than formaldehyde.[5] Consider reducing the fixative concentration or fixation time. Alternatively, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol, especially for cell surface targets.[1][3]
Endogenous fluorophores (NADH, FAD, lipofuscin)Chemical quenching agents can be used to reduce autofluorescence. Common options include sodium borohydride (B1222165), Sudan Black B, or commercial reagents like TrueVIEW.[6]
Spectral overlap with CalindolIf Calindol's emission spectrum overlaps with the autofluorescence spectrum, consider using spectral imaging and linear unmixing to computationally separate the two signals.
Problem 3: Weak Calindol signal compared to background.

This can be due to suboptimal imaging conditions or a low concentration of the probe at its target.

Potential Cause Suggested Solution
Incorrect excitation/emission filtersExperimentally determine the optimal excitation and emission wavelengths for Calindol in your system. A good starting point is to acquire a full emission scan with a fixed excitation wavelength.
Low Calindol concentrationTitrate the concentration of Calindol to find the optimal balance between signal intensity and potential toxicity.
PhotobleachingMinimize the exposure time and excitation light intensity. Use an anti-fade mounting medium if imaging fixed cells.[4]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for fixed cells and can help reduce autofluorescence caused by aldehyde fixatives.

  • Fixation: Fix cells as required for your experiment (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required): Permeabilize cells if Calindol needs to access intracellular targets (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Sodium Borohydride Treatment:

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

    • Incubate the cells with the sodium borohydride solution for 10 minutes at room temperature.

    • Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Proceed with your Calindol staining protocol.

Protocol 2: Empirically Determining Optimal Imaging Settings for Calindol
  • Prepare Samples: Prepare two sets of cells: one stained with Calindol and an unstained control.

  • Acquire Emission Spectrum:

    • Using a confocal microscope with a spectral detector, excite the Calindol-stained sample at a wavelength close to the expected excitation maximum of an indole (B1671886) derivative (e.g., 350 nm or a standard DAPI filter set).

    • Acquire a full emission spectrum (lambda scan) to identify the peak emission wavelength.

  • Acquire Excitation Spectrum:

    • Set the emission detector to the peak emission wavelength determined in the previous step.

    • Acquire an excitation spectrum by scanning through a range of excitation wavelengths to find the peak excitation.

  • Image Unstained Control: Using the determined optimal excitation and emission settings for Calindol, image the unstained control sample to assess the level of autofluorescence in that specific channel.

  • Optimize Filter Sets: Based on the determined spectra, choose the narrowest possible bandpass emission filter that captures the majority of the Calindol signal while excluding as much of the autofluorescence signal as possible.

Visualizations

G Troubleshooting Workflow for Minimizing Autofluorescence cluster_start cluster_problem_id Problem Identification cluster_solutions_sample_prep Sample Preparation Solutions cluster_solutions_imaging Imaging Solutions cluster_end start Start: High Autofluorescence Observed unstained_control Image Unstained Control start->unstained_control adjust_settings Minimize Exposure Time and Excitation Power start->adjust_settings General good practice spectral_analysis Perform Spectral Analysis unstained_control->spectral_analysis Determine autofluorescence spectrum change_medium Use Phenol Red-Free/Serum-Free Medium spectral_analysis->change_medium If background is high change_fixative Switch to Methanol/Ethanol Fixation or Reduce Aldehyde Concentration spectral_analysis->change_fixative If intracellular signal is high quenching Apply Chemical Quenching (e.g., Sodium Borohydride) spectral_analysis->quenching If intracellular signal is high optimize_filters Optimize Excitation/Emission Filters spectral_analysis->optimize_filters If spectral overlap end End: Minimized Autofluorescence change_medium->end change_fixative->end quenching->end spectral_unmixing Use Spectral Unmixing optimize_filters->spectral_unmixing If overlap persists spectral_unmixing->end adjust_settings->end

Caption: A logical workflow for troubleshooting and minimizing autofluorescence.

G Sources of Autofluorescence in Cellular Imaging cluster_endogenous Endogenous Sources cluster_exogenous Exogenous & Induced Sources cluster_cell Cell NADH NADH (Ex: ~340nm, Em: ~450nm) Cell Cell NADH->Cell FAD FAD (Ex: ~450nm, Em: ~530nm) FAD->Cell Collagen Collagen/Elastin (Broad Ex/Em) Collagen->Cell Lipofuscin Lipofuscin (Broad Ex/Em, Yellow-Green) Lipofuscin->Cell PhenolRed Phenol Red (in Medium) PhenolRed->Cell Affects background FBS FBS (in Medium) FBS->Cell Affects background AldehydeFix Aldehyde Fixatives (e.g., Formaldehyde) AldehydeFix->Cell Induces fluorescence

Caption: Common sources of autofluorescence in cell imaging experiments.

References

Adjusting for pH sensitivity of indole alkaloids like Calindol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with pH-sensitive indole (B1671886) alkaloids like Calindol. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are indole alkaloids, like Calindol, sensitive to pH?

A1: The chemical structure of indole alkaloids, specifically the indole ring system, is susceptible to pH-dependent degradation. The C-3 position of the indole ring can be protonated under acidic conditions, creating a thermodynamically stable intermediate that is more likely to degrade[1]. Consequently, many tryptamines and related indole alkaloids are more unstable at lower pH values[1]. However, stability can be influenced by other structural features, such as the degree of substitution and the presence of additional rings[1].

Q2: What is the general mechanism of action for Calindol?

A2: Calindol is a positive allosteric modulator (PAM) of the human Calcium-Sensing Receptor (CaSR)[2][3]. The CaSR is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating extracellular calcium levels[2]. As a PAM, Calindol does not activate the receptor on its own but enhances the receptor's sensitivity to its primary ligand, extracellular calcium (Ca²⁺)[2]. This potentiation leads to downstream signaling events, typically involving the activation of phospholipase C and an increase in intracellular calcium concentration[4].

Q3: What are the optimal storage conditions for pH-sensitive indole alkaloids?

A3: To prevent degradation, pH-sensitive compounds should be stored under conditions that maintain their chemical integrity. For Calindol hydrochloride, recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, kept sealed and away from moisture[3]. Generally, storing materials in pH-neutral solutions or as dry powders can prevent pH-induced degradation[5]. It is crucial to consult the manufacturer's data sheet for specific storage instructions for any given compound.

Q4: How does pH affect the analysis of indole alkaloids by High-Performance Liquid Chromatography (HPLC)?

A4: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC analysis of alkaloids. Since most alkaloids are basic, their retention and peak shape are highly dependent on their ionization state, which is controlled by pH[6]. For reproducible results, the mobile phase pH should be controlled and kept at least one pH unit away from the compound's pKa[7]. A pH range of 2 to 4 is often a good starting point for method development with basic compounds, as it provides stable retention conditions[7]. Using buffered mobile phases is essential for maintaining a consistent pH throughout the analysis[5].

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving pH-sensitive indole alkaloids.

Issue 1: Inconsistent or Poor Results in Biological Assays

Possible Cause: The pH of your assay buffer may be causing the degradation of the indole alkaloid, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Compound Stability: Perform a preliminary experiment to assess the stability of your indole alkaloid in the assay buffer. Incubate the compound in the buffer for the duration of your experiment, taking samples at various time points for HPLC analysis to quantify degradation.

  • Adjust Assay Buffer pH: If degradation is observed, determine if the assay can be performed at a more neutral or slightly alkaline pH without affecting the biological system.

  • Use Freshly Prepared Solutions: Always prepare solutions of pH-sensitive compounds immediately before use. Avoid freeze-thaw cycles of stock solutions in aqueous buffers.

  • Control for pH Changes: Ensure that the addition of your compound (often dissolved in a solvent like DMSO) does not significantly alter the pH of the final assay medium.

Logical Flow for Troubleshooting Inconsistent Bioassay Results

G start Inconsistent Bioassay Results cause1 Compound Degradation? start->cause1 cause2 Incorrect Buffer pH? start->cause2 cause3 Assay Interference? start->cause3 sol1 Run pH stability assay (HPLC). Prepare solutions fresh. cause1->sol1 Check Stability sol2 Calibrate pH meter. Verify buffer pH before use. cause2->sol2 Verify pH sol3 Run vehicle control. Test for autofluorescence or colorimetric interference. cause3->sol3 Control for Artifacts end_node Results Stabilized sol1->end_node sol2->end_node sol3->end_node

Caption: A flowchart for diagnosing inconsistent biological assay results.

Issue 2: Compound Appears Degraded in Stock Solution or During Analysis

Possible Cause: The chosen solvent or storage conditions are inappropriate, or the mobile phase in an analytical run is causing on-column degradation.

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol (B145695) whenever possible. Minimize the amount of water in the stock.

  • pH of Analytical Mobile Phase: For HPLC, most indole alkaloids are more stable under neutral to basic conditions. However, silica-based C18 columns are not stable above pH 8[7]. If a higher pH is needed, use a hybrid or polymer-based column designed for high pH work[7].

  • Temperature Control: Degradation is often accelerated by higher temperatures[8]. Use a cooled autosampler for HPLC analysis and store solutions on ice during benchtop experiments.

Quantitative Data Summary

The stability of indole alkaloids is highly dependent on their structure, pH, and temperature. Below is a summary of stability data for representative alkaloids.

AlkaloidConditionStability/Half-LifeReference
Mitragynine Acidic pH (pH 2-4)Labile, significant degradation[8]
Mitragynine Alkaline pH (pH 10)Stable at 4-40°C over 8 hours[8]
7-hydroxymitragynine 40°C (pH not specified)Unstable, significant loss in 8 hours[8]
Brucine pH 1-7.8Stable, no degradation after 2 hours[9]
Various Indoles Chloroform Extract (24h)Generally stable (RSD < 1%)[10]

Experimental Protocols

Protocol 1: General Handling of pH-Sensitive Indole Alkaloids

This protocol provides a standard workflow for preparing solutions of pH-sensitive compounds like Calindol for in vitro experiments.

G cluster_prep Preparation cluster_use Experimental Use p1 1. Weigh Compound in inert atmosphere if possible. p2 2. Dissolve in anhydrous DMSO to create high-conc. stock. p1->p2 p3 3. Aliquot into low-binding tubes. p2->p3 p4 4. Store at -80°C protected from light. p3->p4 u1 5. Thaw one aliquot immediately before use. u2 6. Perform serial dilution in desired assay buffer. u1->u2 u3 7. Add to assay within minutes. u2->u3 u4 8. Discard unused aqueous solution. u3->u4

Caption: Standard workflow for handling pH-sensitive indole alkaloids.

Methodology:

  • Weighing: Weigh the solid compound precisely. If the compound is particularly sensitive, use a glove box with an inert atmosphere to minimize exposure to moisture and air.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in an anhydrous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can introduce moisture and promote degradation.

  • Storage: Store the aliquots at -80°C, protected from light[3].

  • Preparation for Assay: On the day of the experiment, remove a single aliquot and allow it to thaw completely at room temperature.

  • Working Solutions: Prepare intermediate and final working solutions by diluting the stock solution directly into the final, pH-verified assay buffer.

  • Immediate Use: Add the final working solutions to the experimental system (e.g., cell culture plate) as quickly as possible to minimize the time the compound spends in the aqueous, potentially destabilizing environment.

  • Disposal: Do not re-freeze or re-use any leftover aqueous dilutions. Discard them according to your institution's guidelines.

Protocol 2: pH Stability Assessment by HPLC

Objective: To quantify the degradation of an indole alkaloid over time at different pH values.

Materials:

  • Indole alkaloid of interest (e.g., Calindol)

  • HPLC system with UV or DAD detector

  • C18 reversed-phase column

  • A series of buffers (e.g., pH 4.0, 7.4, 9.0)

  • Organic solvent for mobile phase (e.g., acetonitrile (B52724) or methanol)

  • Anhydrous DMSO

Methodology:

  • Prepare Buffers: Prepare a set of aqueous buffers at the desired pH values (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 9). Filter all buffers through a 0.22 µm filter.

  • Prepare Compound Solution: Prepare a ~1 mg/mL solution of the indole alkaloid in anhydrous DMSO.

  • Incubation: In separate vials, dilute the DMSO stock into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time Zero (T=0) Sample: Immediately after dilution into the first buffer, inject a sample onto the HPLC to get the initial peak area, which represents 100% compound integrity.

  • Incubate and Sample: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C). At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume from each vial onto the HPLC.

  • HPLC Analysis: Run the samples using an isocratic or gradient method that provides good separation of the parent compound from any potential degradants. Monitor at a UV wavelength appropriate for the indole alkaloid.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area for each pH condition. Plot the percentage remaining versus time to determine the degradation rate.

Signaling Pathway of Calindol at the Calcium-Sensing Receptor (CaSR)

Calindol acts as a positive allosteric modulator on the CaSR, enhancing its response to extracellular Ca²⁺. This typically triggers G-protein signaling through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP₂ into IP₃ and DAG, which ultimately mobilizes intracellular calcium stores and activates Protein Kinase C (PKC), respectively[4][11].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CaSR CaSR (GPCR) Gq Gq/11 CaSR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates ER_Ca Ca²⁺ Store IP3->ER_Ca triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response PKC->Response Int_Ca ↑ Intracellular [Ca²⁺] ER_Ca->Int_Ca Calindol Calindol (PAM) Calindol->CaSR + Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR binds Int_Ca->Response

Caption: Simplified CaSR signaling pathway modulated by Calindol.

References

Technical Support Center: Enhancing Calindol Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed to address challenges in enhancing the in vivo bioavailability of a model compound with properties similar to "Calindol Hydrochloride." As "this compound" is a fictional drug name, this guide is based on the well-documented characteristics and experimental data of Itraconazole (B105839) , a Biopharmaceutics Classification System (BCS) Class II drug. Itraconazole is known for its poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability.[1][2] The principles, protocols, and troubleshooting advice provided herein are grounded in established pharmaceutical science and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with compounds like this compound (modeled after Itraconazole)?

A1: The principal challenge is poor aqueous solubility.[1][2] Itraconazole, our model compound, is a weakly basic (pKa = 3.7) and highly hydrophobic drug.[3] Its solubility is pH-dependent, being slightly higher in acidic conditions (like the stomach) at approximately 4 µg/mL, but dropping to less than 1 ng/mL at neutral pH (as in the intestine).[4] Since the small intestine is the primary site for drug absorption, this extremely low solubility severely limits the dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs?

A2: Several techniques are employed to improve the solubility and dissolution rate of BCS Class II compounds. These include:

  • Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective method where the crystalline drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[5] The amorphous form has higher free energy, leading to increased apparent solubility and dissolution.[5] Solid dispersions are a preferred technique for Itraconazole.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by encapsulating the hydrophobic molecule within its structure. An oral solution of Itraconazole with hydroxypropyl-β-cyclodextrin has shown enhanced bioavailability compared to capsule formulations.[7][8]

  • Cocrystallization: This involves forming a crystalline solid with a co-former molecule, which can alter the physicochemical properties of the drug, including solubility and dissolution rate.[1]

Q3: How does an amorphous solid dispersion (ASD) improve bioavailability?

A3: An ASD improves bioavailability primarily by overcoming the dissolution rate-limiting step. The drug exists in a high-energy amorphous state, which is more readily dissolved than the stable, low-energy crystalline form.[5] The polymer carrier not only stabilizes the amorphous drug, preventing it from recrystallizing, but can also help maintain a supersaturated state of the drug in the gastrointestinal fluid, which provides a larger concentration gradient for absorption across the intestinal wall.[9]

Q4: Should in vivo studies for this compound be conducted in a fed or fasted state?

A4: For Itraconazole, the conventional capsule formulation should be taken with food.[7] Food, particularly a high-fat meal, increases gastric residence time and stimulates bile secretion, which can aid in the dissolution and absorption of lipophilic drugs. However, some advanced formulations, like the oral solution with cyclodextrin, show greater bioavailability in the fasted state.[7] Therefore, the effect of food is formulation-dependent. It is crucial to be consistent with the feeding state during preclinical and clinical studies to ensure reproducible results.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between subjects in our in vivo study.

Potential Cause Troubleshooting Action
Poor and erratic dissolution The formulation may not be robust enough to overcome the inherent low solubility of the drug. Consider reformulating using a more effective solubilization technique, such as an amorphous solid dispersion or a lipid-based system.[8][10]
pH-dependent solubility Variations in individual gastric pH can significantly affect the dissolution of a weakly basic drug. An enteric-coated formulation that releases the drug in the more consistent pH environment of the small intestine could reduce variability.
Food effects Inconsistent food intake among subjects can lead to variable absorption. Standardize feeding protocols (either fed or fasted state) for all animals in the study. The absorption of Itraconazole from solid dosage forms can be variable but is enhanced by administration with food and in an acidic gastric environment.[7]
Inhibition of metabolism Itraconazole is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12] If there are genetic polymorphisms in this enzyme within your study population (e.g., certain rodent strains), it could lead to variable drug clearance.

Problem 2: The in vivo bioavailability of our new formulation is not significantly better than the unformulated drug.

Potential Cause Troubleshooting Action
Drug recrystallization If using an amorphous solid dispersion, the drug may be converting back to its crystalline form in vivo before it can be absorbed. This is known as "parachute" effect failure. Re-evaluate the polymer choice and drug-to-polymer ratio to ensure the amorphous state is adequately stabilized.
Inadequate dissolution testing Your in vitro dissolution method may not be predictive of in vivo performance. Standard dissolution tests in simple buffers may not capture the complexities of the gastrointestinal environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin (B1663433) to better mimic the fed and fasted states.
Pre-systemic (first-pass) metabolism The drug may be well-absorbed from the gut but extensively metabolized in the intestinal wall or liver before reaching systemic circulation. Itraconazole is known to undergo significant first-pass metabolism.[4] Investigate the metabolic profile of the drug to determine if this is a limiting factor.
P-glycoprotein (P-gp) efflux The drug could be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen after absorption. Itraconazole is also known to be a P-gp inhibitor, which can lead to complex drug interactions.[11]

Data Presentation: Pharmacokinetic Parameters of Different Itraconazole Formulations

The following tables summarize pharmacokinetic data from various studies on Itraconazole, illustrating the impact of different formulation strategies on bioavailability.

Table 1: Comparison of Itraconazole Formulations in Rats

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure Itraconazole88.06~41327.7100[1]
Cocrystal Formulation206.86~33717.58280[1]
Solid Dispersion--14384407 (vs. plain drug suspension)[3]
Self-Emulsifying System (SES)--~28768~814 (approx. twice that of SD)[6]

Table 2: Comparison of Itraconazole Formulations in Healthy Human Volunteers

Formulation (Dose)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)NotesReference
Capsule (200 mg)~150-200~5~1500-2000Bioavailability is 30-33% lower than the oral solution.[7]
Oral Solution (200 mg)~200-250~4-5~2000-2500Contains hydroxypropyl-β-cyclodextrin for enhanced solubility.[7]
SUBA-Itraconazole (50 mg)---Super-bioavailable formulation; 173% relative bioavailability compared to Sporanox (100mg).[10]

Experimental Protocols

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method for preparing an ASD of a poorly soluble drug like Itraconazole with a polymer.

Materials:

  • Itraconazole (or this compound)

  • Polymer (e.g., HPMC, PVP, Soluplus®)

  • Organic Solvent (e.g., dichloromethane, chloroform, methanol)[13]

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Dessicator with a drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Selection of Drug-Polymer Ratio: Based on literature or preliminary screening, select appropriate drug-to-polymer weight ratios for formulation (e.g., 1:1, 1:2, 1:3).[13]

  • Dissolution: Accurately weigh the drug and polymer. Dissolve the drug in a suitable volume of the organic solvent in a beaker with stirring. Once the drug is fully dissolved, add the polymer and continue stirring until a clear solution is obtained.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask. Place the collected solid dispersion in a dessicator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: After drying, pulverize the solid mass using a mortar and pestle.[13] Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.[13]

  • Storage: Store the final ASD powder in an airtight container in the dessicator to protect it from moisture.

  • Characterization: The prepared ASD should be characterized by methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[13]

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome start Start: Poorly Soluble Drug (this compound) screening Screening of Solubilization Techniques (ASD, Nano, Lipid, etc.) start->screening optimization Formulation Optimization (e.g., Drug:Polymer Ratio) screening->optimization characterization Physicochemical Characterization (DSC, PXRD, SEM) optimization->characterization dissolution In Vitro Dissolution Testing (Biorelevant Media) pk_study Pharmacokinetic (PK) Study in Animal Model dissolution->pk_study characterization->dissolution data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis decision Lead Formulation Selection data_analysis->decision

Caption: Experimental workflow for enhancing bioavailability.

solid_dispersion_mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) crystalline Crystalline Drug (Low Energy, Stable) + Water dissolution_slow Slow Dissolution crystalline->dissolution_slow low_conc Low Aqueous Concentration dissolution_slow->low_conc absorption Drug Absorption in GI Tract low_conc->absorption asd Amorphous Drug in Polymer Matrix (High Energy, Metastable) + Water dissolution_fast Fast Dissolution asd->dissolution_fast high_conc Supersaturated Concentration dissolution_fast->high_conc high_conc->absorption bioavailability_low Low Bioavailability absorption->bioavailability_low bioavailability_high High Bioavailability absorption->bioavailability_high

Caption: Mechanism of bioavailability enhancement by ASD.

itraconazole_moa itraconazole Itraconazole (this compound) cyp51 Lanosterol 14-alpha-demethylase (CYP51) itraconazole->cyp51 Inhibits ergosterol Ergosterol (Vital for Fungal Cell Membrane) cyp51->ergosterol Synthesizes lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Disrupted Fungal Cell Membrane (Increased Permeability) ergosterol->membrane Component of death Fungal Cell Death membrane->death

Caption: Itraconazole's mechanism of action pathway.[14][15]

References

Validation & Comparative

A Comparative Guide to Calindol Hydrochloride and Other CaSR Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calindol Hydrochloride with other allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological landscape of CaSR modulators.

Introduction to CaSR Allosteric Modulators

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[1] Allosteric modulators of the CaSR are therapeutic agents that bind to a site on the receptor distinct from the orthosteric calcium-binding site, thereby altering the receptor's sensitivity to extracellular calcium.[1] These modulators are broadly classified into two categories:

  • Positive Allosteric Modulators (PAMs) or Calcimimetics: These compounds increase the CaSR's sensitivity to calcium, leading to a reduction in PTH secretion.[1] They are used in the treatment of hyperparathyroidism.[2]

  • Negative Allosteric Modulators (NAMs) or Calcilytics: These compounds decrease the CaSR's sensitivity to calcium, resulting in increased PTH secretion.[1] They have been investigated for the treatment of conditions like osteoporosis.[3]

This guide focuses on comparing this compound, a positive allosteric modulator, with other prominent CaSR PAMs.

Comparative Analysis of CaSR Positive Allosteric Modulators

This section provides a comparative overview of this compound and other key CaSR PAMs, including Cinacalcet (B1662232), Evocalcet (B607391), and Etelcalcetide. While direct head-to-head preclinical studies under identical conditions are limited, this comparison is based on available in vitro potency data and clinical efficacy findings for the approved drugs.

In Vitro Potency

The potency of CaSR PAMs is typically determined by their half-maximal effective concentration (EC50) in in vitro assays that measure the potentiation of CaSR signaling, such as intracellular calcium mobilization or phosphatidylinositol accumulation.

ModulatorChemical ClassIn Vitro Potency (EC50)Reference
This compound N/A132 nM (in a calcimimetic CaSR assay)[4]
Cinacalcet PhenylalkylamineVaries by assay; reported in the nanomolar range[5]
Evocalcet PhenylalkylamineN/A (demonstrated non-inferiority to cinacalcet in clinical trials)[6][7]
Etelcalcetide Peptide agonistN/A (administered intravenously)[8]

Note: The provided EC50 values should be interpreted with caution as they may have been determined using different experimental systems and conditions. A direct comparison of potency requires side-by-side analysis in the same assay.

Clinical Efficacy and Safety

Cinacalcet, Evocalcet, and Etelcalcetide are approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. Clinical trials have provided valuable data on their efficacy in reducing PTH levels and their safety profiles.

ModulatorKey Efficacy FindingsCommon Adverse EventsReference
Cinacalcet Significantly reduces PTH levels. In a study, 74% of patients achieved a ≥30% decrease in intact PTH (iPTH) levels.[9]Nausea, vomiting, hypocalcemia.[2]
Evocalcet Demonstrated non-inferiority to cinacalcet in reducing PTH levels. Associated with a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet.Hypocalcemia, gastrointestinal events (less frequent than cinacalcet).[6][7]
Etelcalcetide Showed the highest odds of achieving target PTH levels compared to cinacalcet and evocalcet in a network meta-analysis.Hypocalcemia (appeared to be more frequent than with cinacalcet and evocalcet), nausea.
This compound Preclinical data on PTH reduction in vivo is not readily available in the public domain for a direct comparison.N/A

Signaling Pathways and Experimental Workflows

CaSR Signaling Pathway

The CaSR primarily signals through the Gq protein-coupled pathway. Upon activation by calcium and potentiation by a PAM like this compound, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

CaSR_Signaling_Pathway CaSR CaSR Gq Gq CaSR->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 PIP₂ Hydrolysis DAG DAG PLC->DAG PIP₂ Hydrolysis Extracellular Extracellular Space Extracellular->CaSR Ca²⁺ Intracellular Intracellular Space ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release

Caption: CaSR Gq-PLC Signaling Pathway.

Experimental Workflow for Screening CaSR PAMs

The screening of potential CaSR PAMs typically involves a multi-step process to identify and characterize compounds that enhance receptor activity.

PAM_Screening_Workflow start Compound Library primary_screen Primary Screen (e.g., High-Throughput Calcium Flux Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Analysis (EC₅₀ Determination) hit_id->dose_response secondary_assay Secondary Assay (e.g., Phosphatidylinositol Accumulation) dose_response->secondary_assay selectivity_assay Selectivity Assays (Off-target effects) secondary_assay->selectivity_assay lead_opt Lead Optimization selectivity_assay->lead_opt in_vivo In Vivo Efficacy Studies (e.g., PTH Reduction in Animal Models) lead_opt->in_vivo final Candidate Drug in_vivo->final

Caption: Workflow for CaSR PAM Screening.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing CaSR modulators by measuring changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of a test compound as a positive allosteric modulator of the CaSR.

Materials:

  • HEK293 cells stably expressing the human CaSR.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (e.g., this compound) and a reference PAM (e.g., Cinacalcet).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add a fixed, sub-maximal concentration of extracellular calcium to all wells.

    • Place the plate in the microplate reader and record a baseline fluorescence signal.

    • Add the prepared compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal over time to measure the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each compound concentration.

    • Normalize the data to the response of a maximal concentration of the reference compound.

    • Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more downstream measure of CaSR activation through the Gq/PLC pathway by quantifying the accumulation of inositol phosphates.

Objective: To confirm the mechanism of action and determine the potency of a CaSR PAM.

Materials:

  • HEK293 cells stably expressing the human CaSR.

  • [³H]-myo-inositol.

  • Assay medium (e.g., inositol-free DMEM).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Test compounds and a reference PAM.

  • Dowex anion-exchange resin.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Plate HEK293-CaSR cells and incubate them overnight in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in assay medium containing LiCl for a short period.

  • Compound Stimulation: Add serial dilutions of the test and reference compounds in the presence of a fixed concentration of extracellular calcium and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) and lyse the cells.

  • Purification of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Apply the lysates to columns containing Dowex anion-exchange resin.

    • Wash the columns to remove unbound [³H]-myo-inositol.

    • Elute the total inositol phosphates with a high-salt buffer.

  • Quantification:

    • Add the eluate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the basal IP accumulation (no compound) from all values.

    • Normalize the data and plot the results as described for the calcium mobilization assay to determine the EC50.

Conclusion

This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor. While direct comparative efficacy and safety data against clinically approved calcimimetics like Cinacalcet, Evocalcet, and Etelcalcetide are not extensively available in the public domain, its in vitro potency suggests it is a significant compound in the study of CaSR pharmacology. The provided experimental protocols offer a framework for the further characterization and comparison of this compound and other novel CaSR modulators. The continued investigation of diverse chemical scaffolds, such as that of Calindol, is crucial for the development of next-generation CaSR-targeted therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Calindol Hydrochloride and NPS R-568 in Calcium-Sensing Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent allosteric modulators of the Calcium-Sensing Receptor (CaSR), Calindol Hydrochloride and NPS R-568. The CaSR, a G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily by modulating parathyroid hormone (PTH) secretion.[1][2] Allosteric modulators like Calindol and NPS R-568 bind to a site on the receptor distinct from the orthosteric calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1] This guide synthesizes available experimental data to objectively compare their performance in CaSR activation.

Mechanism of Action

Both this compound and NPS R-568 are classified as "calcimimetics" or positive allosteric modulators (PAMs) of the CaSR.[3][4] They potentiate the effect of extracellular Ca2+ on the receptor, leading to its activation at lower calcium concentrations.[1][5] This activation triggers downstream signaling cascades that ultimately suppress the secretion of parathyroid hormone (PTH), thereby reducing plasma calcium levels.[5][6] NPS R-568 is the more potent R-enantiomer of its chemical series, demonstrating stereospecific activity at the CaSR.[7][8]

Quantitative Performance Data

Direct comparative studies providing side-by-side quantitative data for this compound and NPS R-568 under identical experimental conditions are limited in the public domain. The following tables summarize the available quantitative data for each compound from separate studies. It is crucial to note that a direct comparison of potency based on these values is not feasible due to differing experimental setups.

Table 1: In Vitro Potency of this compound [3][9]

ParameterValueCell Line/Assay Condition
EC50 132 nMNot specified
EC50 (PI accumulation) 1.0 µMCells expressing rat CaSR (in the presence of 2mM Ca2+)
EC50 (PI accumulation) 0.31 µMCells expressing human CaSR (in the presence of 2mM Ca2+)

Table 2: In Vivo Efficacy of NPS R-568 [5][10][11]

ParameterValueSpecies/ModelEffect
ED50 (PTH reduction) 1.1 ± 0.7 mg/kgNormal rats (gavage)Dose-dependent decrease in plasma PTH levels
ED50 (Plasma Ca2+ reduction) 10.4 ± 3.7 mg/kgNormal rats (gavage)Subsequent decrease in plasma Ca2+ levels
ED50 (Calcitonin increase) 40 mg/kgRats (oral dosing)Increase in plasma calcitonin levels

CaSR Signaling Pathway

Activation of the CaSR by agonists and positive allosteric modulators initiates a complex network of intracellular signaling events. The receptor primarily couples to Gq/11 and Gi/o G-proteins.[12][13] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[14][15] This rise in intracellular calcium is a key event in the signaling cascade. The Gi/o pathway, on the other hand, can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][13]

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates Gi Gi/o CaSR->Gi activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion cAMP->PTH_secretion regulates Calindol Calindol / NPS R-568 Calindol->CaSR + Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR

Caption: CaSR signaling pathway activated by allosteric modulators.

Experimental Protocols

The primary method for evaluating the activity of CaSR modulators is the measurement of intracellular calcium mobilization.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Preparation:

  • HEK293 cells stably transfected with the human Calcium-Sensing Receptor (HEK-CaSR) are commonly used.[8]

  • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom microplates.[5]

  • The cells are grown to a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution.[1][5]

  • The cells are incubated in the dark to allow for dye uptake and de-esterification.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR®).[15][16]

  • A baseline fluorescence reading is taken.

  • The test compounds (this compound or NPS R-568) at various concentrations are added to the wells.

  • The fluorescence intensity is measured in real-time to detect the increase in intracellular calcium.[1]

4. Data Analysis:

  • The change in fluorescence is proportional to the increase in intracellular calcium.

  • Dose-response curves are generated by plotting the fluorescence change against the compound concentration.

  • The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated from these curves.

Experimental_Workflow A 1. Cell Seeding (HEK-CaSR cells in microplate) B 2. Cell Culture (Overnight incubation) A->B C 3. Dye Loading (Calcium-sensitive fluorescent dye) B->C D 4. Compound Addition (Calindol or NPS R-568) C->D E 5. Fluorescence Measurement (Real-time kinetic reading) D->E F 6. Data Analysis (Dose-response curve and EC50 calculation) E->F

Caption: General workflow for a calcium mobilization assay.

Conclusion

Both this compound and NPS R-568 are effective positive allosteric modulators of the Calcium-Sensing Receptor, functioning as calcimimetics to enhance the receptor's sensitivity to extracellular calcium. While direct comparative potency data is scarce, the available information indicates that both compounds robustly activate the CaSR and its downstream signaling pathways, leading to the inhibition of PTH secretion. The choice between these compounds for research or therapeutic development may depend on specific factors such as desired pharmacokinetic properties, off-target effects, and the specific cellular or in vivo model being investigated. Further head-to-head studies are warranted to definitively establish their relative potencies and pharmacological profiles.

References

Validating the Specificity of Calindol Hydrochloride for the Calcium-Sensing Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calindol Hydrochloride with other positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively evaluate the specificity and performance of this compound.

Comparative Efficacy and Potency of CaSR Modulators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other prominent CaSR PAMs. These values represent the concentration of the compound required to elicit a half-maximal response in functional assays, providing a quantitative measure of their potency.

CompoundEC50 (nM)Assay TypeCell LineNotes
This compound 132Intracellular Ca2+ mobilizationHEK293 expressing human CaSRPositive allosteric modulator.[1]
310Phosphatidylinositol (PI) accumulationCells expressing human CaSRIn the presence of 2mM Ca2+.[1]
Cinacalcet (B1662232) ~20-60Intracellular Ca2+ mobilizationHEK293 expressing human CaSRA widely used calcimimetic.
Evocalcet 92.7Intracellular Ca2+ mobilizationhCaR-HEK293 cellsOrally active CaSR agonist.[2]
NPS R-568 ~10-40Intracellular Ca2+ mobilizationHEK293 expressing human CaSRA well-characterized calcimimetic.

Off-Target Activity Profile

Assessing the specificity of a compound requires evaluating its activity at other potential targets. This section compares the known off-target effects of this compound with other CaSR modulators.

CompoundOff-TargetEffectQuantitative DataReference
This compound Voltage-Gated Calcium Channels (VGCCs)InhibitionIC50 values not consistently reported in comparative studies.[1]
GPRC6A ReceptorAntagonist-
Cinacalcet Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4)InhibitionPotent inhibitor of CYP2D6.[3][3]
Evocalcet Cytochrome P450 enzymesNo significant inhibition-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize CaSR modulators.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of CaSR modulators.

Objective: To measure the ability of a compound to potentiate CaSR-mediated increases in intracellular calcium concentration ([Ca2+]i) in response to extracellular calcium.

Materials:

  • HEK293 cells stably expressing the human CaSR (HEK-CaSR)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Test compounds (this compound, etc.)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells into 96-well black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Aspirate the culture medium from the wells and wash once with HBS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds in HBS at the desired concentrations.

  • Fluorescence Measurement:

    • After incubation, wash the cells with HBS to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a sub-maximal concentration of extracellular calcium (e.g., 1-2 mM) to all wells to sensitize the receptor.

    • Inject the test compounds into the wells and monitor the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in [Ca2+]i, is used to determine the potency (EC50) of the test compounds.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the activation of the Gq/11 signaling pathway downstream of CaSR.

Objective: To quantify the accumulation of inositol (B14025) phosphates in response to CaSR activation by a test compound.

Materials:

  • HEK-CaSR cells

  • Inositol-free DMEM

  • myo-[3H]inositol

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Plate HEK-CaSR cells in 24-well plates.

    • Incubate the cells overnight in inositol-free DMEM containing myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

    • Add the test compounds at various concentrations in the presence of a fixed concentration of extracellular calcium.

    • Incubate for a defined period (e.g., 60 minutes).

  • Extraction and Quantification:

    • Terminate the incubation by adding a cold acid solution (e.g., perchloric acid).

    • Separate the inositol phosphates from the free [3H]inositol using Dowex AG1-X8 anion-exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis: The amount of accumulated [3H]inositol phosphates is plotted against the compound concentration to determine the EC50.

Visualizing Signaling and Experimental Logic

The following diagrams illustrate the key pathways and workflows involved in validating the specificity of this compound.

CaSR_Signaling_Pathway Calindol Calindol Hydrochloride CaSR CaSR Calindol->CaSR Binds Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: CaSR Signaling Pathway Activated by this compound.

Experimental_Workflow start Start culture Culture HEK-CaSR Cells start->culture plate Plate Cells in 96-well Plates culture->plate dye Load with Calcium Indicator Dye plate->dye wash1 Wash to Remove Excess Dye dye->wash1 measure Measure Fluorescence (Baseline -> Add Ca2+ -> Add Compound) wash1->measure prepare Prepare Compound Dilutions prepare->measure analyze Analyze Data (EC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Specificity_Validation_Logic Calindol Calindol Hydrochloride CaSR CaSR (Target) Calindol->CaSR Activates VGCC VGCCs (Off-Target) Calindol->VGCC Inhibits GPRC6A GPRC6A (Off-Target) Calindol->GPRC6A Antagonizes Potency High Potency (Low EC50) CaSR->Potency LowActivity Low Activity/ Antagonism VGCC->LowActivity GPRC6A->LowActivity Specificity High Specificity Potency->Specificity LowActivity->Specificity

Caption: Logical Framework for Validating Calindol's Specificity.

References

Comparative Analysis of Calindol Derivatives: Potency and Selectivity as Calcium-Sensing Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and selectivity of Calindol (B1242810) and its derivatives as allosteric modulators of the Calcium-Sensing Receptor (CaSR).

This guide provides a detailed comparison of the potency and selectivity of Calindol and its synthesized derivatives. The data presented is compiled from preclinical research and offers insights into the structure-activity relationships of these compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided to support the cited findings.

Data Presentation: Potency of Calindol Derivatives

The following table summarizes the in vitro potency of Calindol and its derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in CaSR activation assays.

CompoundSubstitution on Indole RingEC50 (nM)[1]Potency Relative to Calindol
Calindol None1201x
4-Phenylcalindol 4-PhenylEquipotent to Calindol~1x
4-Hydroxycalindol 4-HydroxyEquipotent to Calindol~1x
5-Hydroxycalindol 5-HydroxyEquipotent to Calindol~1x
7-Nitrocalindol 7-Nitro206x more potent

Selectivity Profile

A key aspect of drug development is ensuring target selectivity to minimize off-target effects. The more active Calindol derivatives have been profiled for their activity at the closely related G protein-coupled receptor, GPRC6A. Notably, these potent CaSR modulators were found to not act as antagonists at the GPRC6A receptor, indicating a favorable selectivity profile.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inositol (B14025) Phosphate (IP) Accumulation Assay for CaSR Agonist Activity

This assay quantifies the activation of the Gq signaling pathway downstream of CaSR activation.

  • Cell Culture and Seeding: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded into 96-well plates and grown to 80-90% confluency.

  • Cell Labeling: The day before the assay, the culture medium is replaced with inositol-free DMEM containing [³H]myo-inositol and incubated overnight to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Compound Treatment: On the day of the assay, cells are washed with a buffer containing LiCl (to inhibit inositol monophosphatase). Cells are then incubated with varying concentrations of Calindol or its derivatives for a specified period.

  • Lysis and IP Extraction: The incubation is terminated by the addition of a lysis buffer. The total inositol phosphates are then separated from the cell lysate using anion-exchange chromatography columns.

  • Quantification: The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The data is normalized to the maximum response and plotted against the compound concentration. The EC50 values are calculated using a sigmoidal dose-response curve fit.

Intracellular Calcium Flux Assay

This assay directly measures the increase in intracellular calcium concentration following CaSR activation.

  • Cell Culture and Seeding: HEK293 cells stably expressing the human CaSR are seeded into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of Calindol or its derivatives.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The peak fluorescence response is normalized and plotted against the compound concentration to determine the EC50 values.

GPRC6A Antagonist Activity Assay

This assay is performed to assess the selectivity of the compounds.

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with a GPRC6A expression vector and a reporter construct (e.g., a serum response element-luciferase reporter).

  • Compound Incubation: The transfected cells are pre-incubated with the Calindol derivatives at various concentrations for a defined period.

  • Agonist Stimulation: A known GPRC6A agonist (e.g., L-arginine) is then added to the cells.

  • Reporter Gene Assay: After further incubation, cell lysates are collected, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The ability of the Calindol derivatives to inhibit the agonist-induced reporter activity is determined, and the IC50 values are calculated to assess antagonist potency. A lack of inhibition indicates selectivity for CaSR over GPRC6A.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling_Pathway extracellular Extracellular Space membrane cytoplasm Cytoplasm Calindol Calindol Derivatives CaSR CaSR Calindol->CaSR Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Experimental_Workflow start Start: Synthesized Calindol Derivatives potency_assay CaSR Potency Assays (IP Accumulation & Ca²⁺ Flux) start->potency_assay selectivity_assay GPRC6A Selectivity Assay (Antagonist Mode) start->selectivity_assay ec50 Determine EC50 Values potency_assay->ec50 analysis Comparative Analysis: Potency & Selectivity ec50->analysis ic50 Determine IC50 Values selectivity_assay->ic50 ic50->analysis end End: Identify Lead Compounds analysis->end

References

Comparative Analysis of Calindol Hydrochloride and Other Calcimimetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Calindol Hydrochloride with other prominent calcimimetic agents used in research and clinical practice. The data presented is intended to offer an objective overview to inform further research and development in the field of calcium-sensing receptor (CaSR) modulation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key comparators. Direct comparison of potency should be made with caution, as the experimental conditions and models (preclinical vs. clinical) vary significantly.

Table 1: Preclinical Potency of Calcimimetic Agents

This table presents the half-maximal effective concentration (EC50) or effective dose (ED50) of the compounds in preclinical models, indicating their potency in activating the Calcium-Sensing Receptor (CaSR).

CompoundAssay TypeSpecies/Cell LinePotency (EC50/ED50)Reference
This compound Phosphatidylinositol AccumulationHEK293 cells expressing human CaSR132 nM[1]
Cinacalcet Reduction in serum calciumRat3 mg/kg (oral)[2]
Table 2: Clinical Efficacy of Approved Calcimimetic Agents

This table summarizes the clinical efficacy of approved calcimimetics in treating secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis. The primary endpoint is the percentage of patients achieving a greater than 30% reduction in parathyroid hormone (PTH) levels from baseline.

CompoundStudy PopulationEfficacy EndpointPercentage of RespondersPlacebo/Comparator ResponseReference
Cinacalcet CKD patients on dialysis>30% reduction in iPTH35-46%4-7%[3]
Etelcalcetide CKD patients on dialysis>30% reduction in PTH68.2%57.7% (Cinacalcet)[4]
Etelcalcetide CKD patients on dialysis>30% reduction in PTH74-75%8-10%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of calcimimetic agents.

In Vitro CaSR Activation Assay (Calcium Mobilization)

This protocol outlines a common method for determining the potency of a compound in activating the CaSR in a cell-based assay.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to CaSR activation by a test compound.

Materials:

  • HEK293 cells stably expressing the human CaSR (HEK-CaSR).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (this compound, etc.) at various concentrations.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Culture: Culture HEK-CaSR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 50,000 to 100,000 cells per well and incubate overnight to allow for attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated liquid handler to add the test compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the fluorescence response against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5][6][7][8]

Parathyroid Hormone (PTH) Immunoassay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) for the quantification of PTH in serum or plasma samples.

Objective: To measure the concentration of intact PTH (iPTH) in biological samples.

Materials:

  • Commercially available PTH ELISA kit.

  • Serum or plasma samples from preclinical or clinical studies.

  • Microplate reader capable of reading absorbance at the appropriate wavelength.

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit).

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve using the provided PTH standards. Dilute patient or animal samples as necessary.

  • Assay Procedure (example based on a sandwich ELISA):

    • Add standards, controls, and samples to the wells of the microplate pre-coated with an anti-PTH antibody.

    • Incubate to allow PTH to bind to the antibody.

    • Wash the wells to remove unbound substances.

    • Add a second, enzyme-linked anti-PTH antibody that binds to a different epitope on the PTH molecule.

    • Incubate to form the "sandwich" complex.

    • Wash the wells again.

    • Add the substrate solution, which will be converted by the enzyme to a colored product.

    • Incubate for a specified time to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using the microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the PTH concentration in the unknown samples by interpolating their absorbance values on the standard curve.[9][10][11][12][13]

Mandatory Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The following diagram illustrates the primary signaling cascades activated upon the binding of an agonist or positive allosteric modulator to the CaSR.

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CaSR CaSR Gq Gαq/11 CaSR->Gq activates Gi Gαi/o CaSR->Gi activates PLC PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces AC Adenylyl Cyclase cAMP_decrease ↓ cAMP Ligand Ca2+ / Calcimimetic Ligand->CaSR Gq->PLC activates Gi->AC inhibits Ca_release Ca2+ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates PTH_inhibition ↓ PTH Secretion Ca_release->PTH_inhibition leads to PKC->PTH_inhibition contributes to cAMP_decrease->PTH_inhibition contributes to

CaSR signaling cascade activation.
Experimental Workflow for In Vitro Potency Determination

This diagram outlines the typical workflow for assessing the in vitro potency of a calcimimetic compound.

Experimental_Workflow start Start cell_culture Culture HEK-CaSR cells start->cell_culture cell_plating Plate cells in 96-well plates cell_culture->cell_plating dye_loading Load cells with Calcium Indicator Dye cell_plating->dye_loading measurement Measure fluorescence change upon compound addition dye_loading->measurement compound_prep Prepare serial dilutions of test compound compound_prep->measurement data_analysis Analyze dose-response data measurement->data_analysis ec50 Determine EC50 value data_analysis->ec50 end End ec50->end

Workflow for in vitro potency assay.
Logical Relationship of Calcimimetic Drug Action

This diagram illustrates the logical flow from drug administration to the therapeutic effect of calcimimetic agents.

Logical_Relationship drug Calcimimetic Drug (e.g., Calindol HCl) receptor Binds to CaSR on Parathyroid Gland drug->receptor sensitivity Increases CaSR sensitivity to extracellular Ca2+ receptor->sensitivity pth Decreased PTH Secretion sensitivity->pth calcium Lowered Serum Calcium Levels pth->calcium effect Therapeutic Effect in Hyperparathyroidism calcium->effect

Mechanism of calcimimetic action.

References

Calindol Hydrochloride: A Comparative Analysis of its Effects on Human and Rat Calcium-Sensing Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Calindol (B1242810) Hydrochloride on human and rat Calcium-Sensing Receptors (CaSR). The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Quantitative Analysis of Calindol Hydrochloride Activity

This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor. Its potency has been observed to differ between the human and rat orthologs of the receptor. The following table summarizes the available quantitative data for the half-maximal effective concentration (EC50) in stimulating phosphatidylinositol (PI) accumulation and the dissociation constant (pKd) for the human receptor.

ParameterHuman CaSRRat CaSRReference
EC50 (PI Accumulation) 0.31 µM1.0 µM[1]
pKd 6.5Not Available[2]

EC50 values were determined in the presence of 2mM extracellular Ca2+ in HEK293 cells expressing the respective CaSR.[1]

Key Experimental Methodologies

To ensure a comprehensive understanding of the presented data, detailed protocols for the key experiments are outlined below.

Expression of Human and Rat CaSR in HEK293 Cells

The functional data presented were obtained using Human Embryonic Kidney 293 (HEK293) cells transiently transfected with plasmids encoding either the human or rat Calcium-Sensing Receptor.

Protocol for Transient Transfection of HEK293 Cells:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: One day prior to transfection, cells are seeded into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine) is diluted in serum-free medium. In a separate tube, the plasmid DNA encoding the human or rat CaSR is diluted in serum-free medium.

  • Complex Formation: The diluted DNA is combined with the diluted transfection reagent and incubated at room temperature for approximately 20-30 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: The DNA-lipid complexes are added dropwise to the cells in the 6-well plates.

  • Incubation: The cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with fresh, complete growth medium.

  • Expression: The cells are incubated for an additional 24-48 hours to allow for the expression of the CaSR protein before being used in subsequent assays.

Phosphatidylinositol (PI) Accumulation Assay

The potency of this compound was determined by measuring its ability to stimulate the accumulation of inositol (B14025) phosphates, a downstream product of CaSR activation. This is a widely accepted method to quantify the activity of Gq-coupled receptors like the CaSR.

Protocol for [3H]-myo-inositol Labeling and Inositol Phosphate (B84403) Accumulation Assay:

  • Metabolic Labeling: 24 hours post-transfection, the culture medium is replaced with inositol-free medium containing [3H]-myo-inositol. The cells are then incubated for 48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.

  • Pre-incubation: Prior to stimulation, the cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium (e.g., 2 mM) for a defined period.

  • Lysis and Extraction: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid). The cells are scraped, and the soluble inositol phosphates are extracted.

  • Separation of Inositol Phosphates: The total inositol phosphates are separated from the free [3H]-myo-inositol and other cellular components using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the CaSR signaling pathway and the experimental workflow for the phosphatidylinositol accumulation assay.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Calindol Calindol Hydrochloride CaSR CaSR Calindol->CaSR Binds to allosteric site Ca2_ext Ca²⁺ Ca2_ext->CaSR Binds toorthosteric site Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2_int ↑ [Ca²⁺]i ER->Ca2_int Releases Ca²⁺

Caption: CaSR Signaling Pathway.

PI_Assay_Workflow start Start: HEK293 cells expressing human or rat CaSR labeling Metabolic Labeling with [³H]-myo-inositol (48h) start->labeling preincubation Pre-incubation with LiCl labeling->preincubation stimulation Stimulation with varying concentrations of Calindol HCl preincubation->stimulation lysis Cell Lysis and Extraction of Inositol Phosphates stimulation->lysis separation Anion-Exchange Chromatography to separate Inositol Phosphates lysis->separation quantification Liquid Scintillation Counting to quantify radioactivity separation->quantification analysis Data Analysis to determine EC₅₀ quantification->analysis end End: Potency of Calindol HCl on hCaSR vs. rCaSR analysis->end

Caption: Phosphatidylinositol Accumulation Assay Workflow.

References

New Calindol Analogues Demonstrate Enhanced Therapeutic Potential as Potent and Selective Calcium-Sensing Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled a series of novel Calindol (B1242810) analogues with significantly improved potency and selectivity as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. Notably, 7-nitrocalindol has emerged as a lead compound, exhibiting a six-fold increase in activity compared to the parent compound, Calindol. These findings, supported by robust experimental data, highlight the therapeutic promise of these new analogues for conditions such as secondary hyperparathyroidism.

A comprehensive structure-activity relationship (SAR) study has led to the design and synthesis of several Calindol derivatives with modified indole (B1671886) moieties.[1] Among these, substitutions at the 4, 5, and 7-positions of the indole ring have yielded compounds with either equivalent or significantly enhanced potency in activating the CaSR.

Comparative Efficacy of New Calindol Analogues

The therapeutic potential of these novel compounds was evaluated by determining their half-maximal effective concentration (EC50) for CaSR activation in HEK293 cells. The results, summarized in the table below, clearly indicate the superior potency of 7-nitrocalindol.

CompoundSubstitution on Indole RingEC50 (nM)Relative Potency vs. Calindol
CalindolNone132[2]1x
7-nitrocalindol7-nitro20[1]~6.6x more potent
4-phenylcalindol4-phenylEquipotent to Calindol~1x
4-hydroxycalindol4-hydroxyEquipotent to Calindol~1x
5-hydroxycalindol5-hydroxyEquipotent to Calindol~1x

Enhanced Selectivity Profile

A key advantage of the newly synthesized Calindol analogues is their improved selectivity. Unlike Calindol, the more active derivatives, including 7-nitrocalindol, did not exhibit antagonist activity at the closely related G protein-coupled receptor, GPRC6A.[1] This enhanced selectivity is crucial for minimizing off-target effects and improving the overall safety profile of potential drug candidates. Quantitative data on the lack of GPRC6A antagonism is a critical next step in the preclinical development of these compounds.

Experimental Protocols

The evaluation of the therapeutic potential of these new Calindol analogues involved two key experimental procedures: a CaSR activation assay to determine potency and a GPRC6A antagonism assay to assess selectivity.

CaSR Activation Assay (Inositol Phosphate Accumulation)

This assay quantifies the activation of the CaSR by measuring the accumulation of inositol (B14025) phosphates, a downstream signaling event.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Radiolabeling: The cells are incubated with a labeling medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Incubation: The labeling medium is removed, and cells are washed. A buffer containing a fixed, low concentration of extracellular calcium (e.g., 0.5 mM) and varying concentrations of the test compounds (Calindol and its analogues) is added to the wells.

  • Stimulation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for CaSR activation and subsequent accumulation of inositol phosphates.

  • Lysis and Extraction: The reaction is terminated by adding a lysis buffer (e.g., perchloric acid). The inositol phosphates are then extracted and separated from free inositol using anion-exchange chromatography.

  • Quantification: The amount of radiolabeled inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data is normalized and plotted against the compound concentration to generate dose-response curves. The EC50 values are calculated from these curves using non-linear regression analysis.

GPRC6A Antagonism Assay

This assay is performed to determine if the Calindol analogues act as antagonists at the GPRC6A receptor.

Methodology:

  • Cell Culture: A cell line expressing the GPRC6A receptor (e.g., HEK293 cells transiently or stably transfected with GPRC6A) is used.

  • Agonist Stimulation: The cells are stimulated with a known GPRC6A agonist (e.g., L-ornithine) at a concentration that elicits a submaximal response.

  • Compound Incubation: The test compounds (new Calindol analogues) are added at various concentrations in the presence of the GPRC6A agonist.

  • Response Measurement: The cellular response to the agonist is measured. This could be the accumulation of a second messenger like inositol phosphates or changes in intracellular calcium levels, depending on the signaling pathway coupled to GPRC6A in the chosen cell line.

  • Data Analysis: The ability of the Calindol analogues to inhibit the agonist-induced response is quantified. The half-maximal inhibitory concentration (IC50) is determined if antagonism is observed. For the new Calindol analogues, no significant inhibition of the agonist-induced signal was reported, indicating a lack of antagonism.

Signaling Pathways and Workflows

The activation of the Calcium-Sensing Receptor by Calindol and its analogues initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CaSR CaSR Gq Gq CaSR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Calindol Calindol Analogues Calindol->CaSR Binds to

Caption: CaSR Signaling Pathway initiated by Calindol Analogues.

The general workflow for the synthesis and evaluation of these new Calindol analogues follows a logical progression from chemical synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Indoles) Reaction Multi-step Organic Synthesis Start->Reaction Purification Purification & Characterization Reaction->Purification Analogues New Calindol Analogues Purification->Analogues CaSR_Assay CaSR Activation Assay (EC50 Determination) Analogues->CaSR_Assay GPRC6A_Assay GPRC6A Antagonism Assay (Selectivity Profiling) Analogues->GPRC6A_Assay Data_Analysis Data Analysis & Comparison CaSR_Assay->Data_Analysis GPRC6A_Assay->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: General workflow for synthesis and evaluation.

References

Unraveling the Dual Action of Calindol Hydrochloride: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret control experiments aimed at elucidating the precise mechanism of action of Calindol Hydrochloride. By dissecting its dual activity as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) and a potential inhibitor of L-type Voltage-Gated Calcium Channels (VGCCs), this document outlines detailed experimental protocols and data presentation strategies for robust and reproducible findings.

This compound is a calcimimetic agent that positively modulates the CaSR, a G protein-coupled receptor crucial for calcium homeostasis.[1][2] This modulation enhances the receptor's sensitivity to extracellular calcium, triggering downstream signaling cascades such as phosphatidylinositol (PI) hydrolysis.[1][2] Emerging evidence also suggests that Calindol may directly inhibit L-type VGCCs, contributing to its observed effects on vascular tone.[1] To distinguish between these two potential mechanisms of action, a carefully designed set of control experiments is paramount. This guide compares this compound with established pharmacological tools to provide a clear path for investigation.

Comparative Analysis of In Vitro Efficacy

To differentiate between CaSR-mediated and VGCC-blocking activities, a series of in vitro assays are recommended. The following table summarizes the expected outcomes for this compound in comparison to selective control compounds.

Experiment Test Compound Expected Outcome for this compound Positive Control (CaSR PAM) Positive Control (L-type VGCC Blocker) Negative Control (Calcilytic)
CaSR Activation Assay (e.g., IP1 Accumulation in CaSR-expressing cells) This compoundIncreased IP1 accumulation in the presence of extracellular Ca2+Cinacalcet: Increased IP1 accumulationNifedipine: No effectNPS-2143: Decreased basal and Ca2+-stimulated IP1 accumulation
Intracellular Calcium Mobilization Assay (in CaSR-expressing cells) This compoundPotentiation of Ca2+-induced intracellular Ca2+ releaseCinacalcet: Potentiation of Ca2+-induced intracellular Ca2+ releaseNifedipine: No direct effect on CaSR-mediated releaseNPS-2143: Inhibition of Ca2+-induced intracellular Ca2+ release
Electrophysiology (Patch-Clamp on cells expressing L-type VGCCs) This compoundInhibition of Ba2+ current through L-type VGCCsNifedipine: Potent inhibition of Ba2+ currentCinacalcet: No direct effectVehicle: No effect
Aortic Ring Contraction Assay (pre-contracted with KCl) This compoundRelaxation of pre-contracted aortic ringsNifedipine: Potent relaxationCinacalcet: Minimal to no relaxationVehicle: No effect
Aortic Ring Contraction Assay (pre-contracted with Phenylephrine (B352888) in the presence of a VGCC blocker) This compoundMinimal to no relaxationNifedipine: No further relaxationCinacalcet: Minimal to no relaxationVehicle: No effect

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

CaSR Activation Assay: IP1 Accumulation
  • Cell Line: HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR).

  • Protocol:

    • Seed cells in a 96-well plate and culture for 24 hours.

    • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 1 hour.

    • Add varying concentrations of this compound, Cinacalcet, Nifedipine, or NPS-2143 in the presence of a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 1.8 mM).

    • Incubate for 1 hour at 37°C.

    • Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves and calculate EC50 values for IP1 accumulation.

Electrophysiology: Whole-Cell Patch-Clamp
  • Cell Line: A cell line with high expression of L-type VGCCs, such as A7r5 vascular smooth muscle cells or HEK293 cells transiently expressing Cav1.2 channels.

  • Protocol:

    • Establish whole-cell patch-clamp configuration.

    • Use an external solution containing Ba2+ (e.g., 10 mM) as the charge carrier to isolate VGCC currents.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents.

    • After establishing a stable baseline current, perfuse the cells with varying concentrations of this compound, Nifedipine, or Cinacalcet.

    • Record the peak inward current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Aortic Ring Contraction Assay
  • Tissue: Thoracic aorta isolated from rats or mice.

  • Protocol:

    • Mount aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

    • Allow the rings to equilibrate under a resting tension of 1 g for 60-90 minutes.

    • For KCl-induced contraction, pre-contract the rings with a high concentration of KCl (e.g., 60 mM).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound, Nifedipine, or Cinacalcet to assess vasorelaxation.

    • For phenylephrine-induced contraction, pre-contract with phenylephrine (e.g., 1 µM). To isolate non-VGCC effects, experiments can be run in the presence of a specific VGCC blocker like nifedipine.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate EC50 values for vasorelaxation.

Visualizing the Experimental Logic and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_compounds Test Compounds CaSR_Assay CaSR Activation Assay (IP1 Accumulation) Ca_Mobilization Intracellular Ca2+ Mobilization Assay Patch_Clamp Electrophysiology (Patch-Clamp) Aortic_Ring Aortic Ring Contraction Assay Calindol This compound Calindol->CaSR_Assay Calindol->Ca_Mobilization Calindol->Patch_Clamp Calindol->Aortic_Ring Cinacalcet Cinacalcet (Positive Control - CaSR PAM) Cinacalcet->CaSR_Assay Cinacalcet->Ca_Mobilization Cinacalcet->Aortic_Ring Nifedipine Nifedipine (Positive Control - VGCC Blocker) Nifedipine->CaSR_Assay Nifedipine->Patch_Clamp Nifedipine->Aortic_Ring NPS2143 NPS-2143 (Negative Control - Calcilytic) NPS2143->CaSR_Assay NPS2143->Ca_Mobilization

Caption: Experimental workflow for dissecting this compound's dual action.

signaling_pathway cluster_casr CaSR-Mediated Pathway cluster_vgcc VGCC-Mediated Pathway Calindol Calindol HCl CaSR CaSR Calindol->CaSR PAM Ca2_ext Extracellular Ca2+ Ca2_ext->CaSR Agonist Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum IP3R->ER on Ca2_int Intracellular Ca2+ Release ER->Ca2_int Releases Ca2+ Calindol_VGCC Calindol HCl VGCC L-type VGCC Calindol_VGCC->VGCC Inhibits Ca2_influx Ca2+ Influx VGCC->Ca2_influx Mediates Contraction Vascular Smooth Muscle Contraction Ca2_influx->Contraction Induces

Caption: Postulated signaling pathways for this compound's action.

By employing the described control experiments and comparative framework, researchers can effectively delineate the contributions of CaSR modulation and VGCC inhibition to the overall pharmacological profile of this compound. This systematic approach will facilitate a deeper understanding of its therapeutic potential and inform future drug development efforts.

References

A Comparative Review of Calindol Hydrochloride and Other Calcium-Sensing Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Calindol Hydrochloride, a pre-clinical positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), with clinically approved CaSR modulators, Cinacalcet (B1662232) and Etelcalcetide. While this compound remains in the research phase, this review examines its potential clinical utility by comparing its known pre-clinical properties to the established clinical profiles of approved therapies that target the same receptor.

Introduction to Calcium-Sensing Receptor (CaSR) Modulation

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a critical role in maintaining calcium homeostasis.[1][2] It is a key therapeutic target for disorders related to calcium metabolism.[2][3] Modulators of CaSR, such as calcimimetics, enhance the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[4][5] This mechanism is central to the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and hypercalcemia associated with parathyroid carcinoma.[3][6][7]

Overview of this compound

This compound is a potent, pre-clinical positive allosteric modulator of the CaSR. As a research compound, it has not yet been evaluated in human clinical trials. Its primary characteristic is its ability to increase the sensitivity of the CaSR to its endogenous ligand, calcium.

Clinically Approved CaSR Modulators: A Comparison

The primary alternatives for CaSR modulation in the clinical setting are Cinacalcet and Etelcalcetide. These drugs are established treatments for SHPT in CKD patients on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[6][8][9][10]

Quantitative Comparison of CaSR Modulators

The following table summarizes the key pharmacological and clinical parameters of this compound (based on pre-clinical data) and the clinically approved drugs, Cinacalcet and Etelcalcetide.

FeatureThis compound (Pre-clinical)Cinacalcet (Clinical)Etelcalcetide (Clinical)
Mechanism of Action Positive Allosteric Modulator of CaSRPositive Allosteric Modulator of CaSR[4][6]Positive Allosteric Modulator of CaSR[9][11]
Development Stage Pre-clinical ResearchClinically Approved[5][12]Clinically Approved[12]
Approved Indications N/ASecondary Hyperparathyroidism (SHPT) in CKD on dialysis, Hypercalcemia in Parathyroid Carcinoma[6][7]Secondary Hyperparathyroidism (SHPT) in CKD on dialysis[8][9]
Administration N/AOral[13]Intravenous[8]
Reported Potency (EC50) ~132 nM (in vitro)Varies by assayVaries by assay
Key Clinical Efficacy N/ASignificant reduction in PTH, serum calcium, and phosphorus levels in SHPT patients.[5][14]Demonstrated non-inferiority and, in some cases, superiority to cinacalcet in reducing PTH levels.[15]
Common Adverse Events N/ANausea, vomiting, hypocalcemia.[12]Nausea, vomiting, hypocalcemia, muscle spasms.[11][15]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of identifying CaSR modulators, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for screening these compounds.

CaSR_Signaling_Pathway cluster_membrane Cell Membrane CaSR CaSR Gq Gq CaSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion Leads to PKC->PTH_secretion Contributes to

Figure 1: Simplified CaSR signaling pathway leading to decreased PTH secretion.

Experimental_Workflow start Start: Compound Library assay_dev Assay Development (e.g., Calcium Flux Assay) start->assay_dev primary_screen Primary High-Throughput Screen (HTS) assay_dev->primary_screen hit_id Hit Identification (Compounds showing CaSR modulation) primary_screen->hit_id dose_response Dose-Response & Potency (EC₅₀) Determination hit_id->dose_response selectivity Selectivity & Off-Target Screening dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt preclinical Pre-clinical In Vivo Studies lead_opt->preclinical end IND-Enabling Studies preclinical->end

Figure 2: General experimental workflow for the discovery of CaSR modulators.

Experimental Protocols

A key experiment in the characterization of CaSR modulators is the intracellular calcium mobilization assay.

Protocol: In Vitro Intracellular Calcium Mobilization Assay

Objective: To determine the potency and efficacy of a test compound as a positive allosteric modulator of the CaSR.

Materials:

  • HEK293 cells stably expressing the human CaSR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (e.g., this compound).

  • Reference compound (e.g., Cinacalcet).

  • Calcium chloride (CaCl₂) solution.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells to confluency in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., 1-2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound or reference compound to the wells and incubate for a specified period (e.g., 10-20 minutes).

  • Calcium Challenge: Place the microplate in the fluorescence reader. Initiate reading and, after establishing a baseline fluorescence, add a sub-maximal concentration of CaCl₂ (the agonist) to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity for a period to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist) and a negative control (buffer alone).

    • Plot the normalized response against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

Conclusion

This compound is a promising pre-clinical CaSR positive allosteric modulator. While it is not yet in clinical use, its mechanism of action is shared with the approved and effective drugs, Cinacalcet and Etelcalcetide. The established clinical success of these latter agents in treating secondary hyperparathyroidism and hypercalcemia provides a strong rationale for the continued investigation of novel CaSR modulators like this compound. Further pre-clinical studies are necessary to determine if this compound possesses a superior efficacy or safety profile that would warrant its advancement into clinical development. The experimental protocols and workflows described herein provide a framework for the continued evaluation of this and other novel CaSR-targeting compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Calindol Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Calindol Hydrochloride (CAS Number: 729610-18-8). As a potent research chemical, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental compliance. This compound is a phenylalkylamine calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is classified as harmful if swallowed.[3]

I. Hazard and Safety Overview

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. This information is critical for conducting a risk assessment and selecting appropriate personal protective equipment (PPE).

Table 1: this compound Hazard and Safety Data [3]

ParameterDataSource Documents
GHS Classification Acute Toxicity 4, Oral (H302)Safety Data Sheet (SDS)
GHS Pictogram GHS07 (Exclamation Mark)Safety Data Sheet (SDS)
Signal Word WarningSafety Data Sheet (SDS)
Hazard Statement H302: Harmful if swallowedSafety Data Sheet (SDS)
Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulationsSafety Data Sheet (SDS)
Form Crystalline solid; powderProduct Information
Storage Temperature -20°CProduct Information

II. Standard Disposal Protocol

Safety Data Sheets for this compound do not provide specific chemical neutralization or deactivation procedures. Therefore, it must be disposed of as hazardous chemical waste. The following protocol is based on general best practices for the disposal of research-grade chemicals.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Required when dusts are generated.

Step 2: Waste Segregation and Containment

  • Solid Waste:

    • Place unadulterated this compound powder into a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should be collected in a separate, sealed container or a double-bagged plastic bag.[4]

  • Liquid Waste:

    • Solutions of this compound (e.g., dissolved in DMSO[3]) should be collected in a dedicated, leak-proof, and sealed hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

Step 3: Labeling

  • All waste containers must be clearly labeled with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 729610-18-8.

    • The specific hazard(s): "Acute Toxicity," "Harmful if Swallowed."

    • The approximate quantity of waste.

    • The date of accumulation.

Step 4: Storage and Disposal

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.[5][6]

  • Never dispose of this compound down the drain or in the regular trash.[4][7]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills (<1 g of solid or <100 mL of dilute solution):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep or collect the absorbed material into a hazardous waste container. Avoid generating dust.

    • Clean the spill area with an appropriate solvent or detergent, and then rinse with water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills (>1 g of solid or >100 mL of dilute solution):

    • Evacuate the entire laboratory area immediately.

    • Alert your supervisor and contact your institution's EH&S or emergency response team for assistance.[4]

    • Restrict access to the area until it has been decontaminated by trained personnel.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Identify Waste: This compound or Contaminated Material waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Papers) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_type->liquid_waste Liquid contain_solid Contain in Sealed & Labeled Solid Waste Bin solid_waste->contain_solid contain_liquid Contain in Sealed & Labeled Liquid Waste Bottle liquid_waste->contain_liquid storage Store in Designated Hazardous Waste Accumulation Area contain_solid->storage contain_liquid->storage disposal Arrange Pickup via EH&S or Licensed Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: A flowchart outlining the procedural steps for segregating and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calindol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calindol Hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on the official Safety Data Sheet (SDS) for this compound.

Core Safety and Handling Data

All personnel must be familiar with the following key safety information before working with this compound.

ParameterDataSource
GHS Hazard Classification Acute toxicity, oral (Category 4), H302: Harmful if swallowed[1]
Signal Word Warning[1]
Pictogram [1]
CAS Number 729610-18-8[1]
Molecular Formula C21H21ClN2[1]
Molecular Weight 336.86 g/mol [1]
Appearance SolidMedchemExpress
Storage (Solid) 4°C, sealed storage, away from moistureMedchemExpress
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)MedchemExpress

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.

1. Hand Protection:

  • Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.

  • The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.

  • Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.

  • Wash hands thoroughly with soap and water before donning and after removing gloves.

2. Eye and Face Protection:

  • Safety glasses with side shields are the minimum requirement.

  • For procedures with a risk of splashing or aerosol generation, a face shield worn over safety goggles is required to provide full facial protection.

3. Protective Clothing:

  • Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.

  • Ensure the gown closes in the back to provide complete coverage.

  • Do not wear protective gowns outside of the designated work area to prevent the spread of contamination.

4. Respiratory Protection:

  • If there is a risk of generating dust or aerosols, a NIOSH-certified N95 or higher-level respirator is required.

  • All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Operational Plans: Step-by-Step Guidance

Handling and Storage:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Containment: Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.

  • Weighing: When weighing the solid form, do so in a ventilated enclosure to prevent the generation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, according to the temperatures specified in the data table.

Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully cover it with an absorbent material to avoid raising dust. For a liquid spill, contain it with absorbent pads.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Call a physician.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Containerization: Place the mixture in a sealed plastic bag or other appropriate container.

  • Labeling: Ensure the hazardous waste container is labeled with the contents and associated hazards.

  • Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Spill Cleanup

Spill_Cleanup_Workflow Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Assess Assess Spill & Don Appropriate PPE Evacuate->Assess Contain Contain Spill with Absorbent Material Assess->Contain Cleanup Carefully Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Spill Cleanup Complete Dispose->End

Caption: Workflow for this compound Spill Cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calindol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Calindol Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.